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  • Product: N6-Ethyl-D,L-lysine Dihydrobromide

Core Science & Biosynthesis

Foundational

Technical Guide: Structure Elucidation of N6-Ethyl-D,L-lysine Dihydrobromide

Executive Summary N6-Ethyl-D,L-lysine Dihydrobromide is a specific alkylated derivative of the amino acid lysine, characterized by the addition of an ethyl group to the -amine (N6 position) of the side chain. As a racemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N6-Ethyl-D,L-lysine Dihydrobromide is a specific alkylated derivative of the amino acid lysine, characterized by the addition of an ethyl group to the


-amine (N6 position) of the side chain. As a racemic mixture (D,L) in a dihydrobromide salt form, this compound presents unique analytical challenges compared to standard proteinogenic L-lysine.

This guide details the structural elucidation workflow, distinguishing it from its isomers (N


-ethyl lysine) and confirming its salt stoichiometry. It is designed for analytical scientists requiring a definitive protocol for identity confirmation in drug development or proteomic standard validation.

Chemical Identity & Theoretical Framework

Before initiating wet-lab protocols, the theoretical properties must be established to validate experimental data.

PropertySpecification
IUPAC Name 2-amino-6-(ethylamino)hexanoic acid dihydrobromide
Molecular Formula (Free Base)

Molecular Formula (Salt)

Molecular Weight 174.24 (Free Base) / 336.07 (Salt)
Chirality Racemic (50:50 mixture of R and S enantiomers)
Solubility Highly soluble in

, DMSO; insoluble in non-polar organic solvents.[1]
Structural Logic

The molecule consists of a lysine backbone.[2][3][4] The critical structural feature is the regiochemistry of the ethyl group.

  • N6 (Epsilon) Substitution: The ethyl group is attached to the terminal amine.

  • N2 (Alpha) Substitution (Isomer): The ethyl group is attached to the chiral center amine.

  • Differentiation: These isomers are distinguished primarily by 2D NMR (HMBC) and fragmentation patterns in MS/MS.

Analytical Strategy: The Four-Pillar Approach

To ensure scientific integrity, the characterization is built on four self-validating pillars.

Pillar 1: Elemental & Salt Composition (Stoichiometry)

Objective: Confirm the dihydrobromide salt form (


).
  • Method: Ion Chromatography (IC) or Silver Nitrate Titration.

  • Expectation: Bromide content should be approximately 47.5% by weight .

    • Calculation:

      
      .
      
    • Note: A monohydrobromide would yield ~31% Br. This step is crucial for potency calculations.

Pillar 2: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact mass of the cation and analyze fragmentation to prove N6-alkylation.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion

    
    : 
    
    
    
    m/z (Calculated for
    
    
    ).

Fragmentation Logic (MS/MS):

  • Loss of Side Chain: Lysine derivatives typically lose the side chain as ammonia or amine species.

  • Diagnostic Fragment: Loss of the ethyl group (

    
    , -29 Da) or ethylamine (
    
    
    
    , -45 Da) from the distal end confirms N6 substitution. N2 substitution would retain the ethyl group on the backbone fragment.
Pillar 3: Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-nitrogen skeleton and prove regiochemistry.

  • Solvent:

    
     is preferred due to solubility and exchange of labile protons (simplifying the spectrum).
    
  • Key Shift: The

    
    -methylene protons (
    
    
    
    ) will show a specific splitting pattern and chemical shift distinct from free lysine.
Pillar 4: Chiral Analysis

Objective: Confirm the racemic (D,L) nature.

  • Method: Chiral HPLC (e.g., Crownpak CR(+) column) or Ligand-Exchange Chromatography.

  • Expectation: Two peaks of equal area (1:1 ratio). Standard C18 HPLC will show a single peak. Optical rotation (

    
    ) will be 
    
    
    
    .

Detailed Experimental Protocols

Protocol A: NMR Structural Elucidation

Sample Prep: Dissolve 10-15 mg of sample in 600


 of 

.
1.

H NMR Analysis (500 MHz)

The spectrum will display the lysine backbone plus the ethyl signals.

PositionProton TypeApprox. Shift (

ppm)
MultiplicityIntegrationInterpretation

CH3.75 - 3.85Triplet (t)1HAlpha-proton (deshielded by

and COOH).


3.00 - 3.10Multiplet/Triplet2HAdjacent to N6. Shifted downfield due to alkylation/salt.
Ethyl


3.05 - 3.15Quartet (q)2HThe methylene of the ethyl group. Overlaps often with

.


1.70 - 1.80Multiplet2HDelta protons.


1.90 - 2.00Multiplet2HBeta protons.


1.45 - 1.55Multiplet2HGamma protons.
Ethyl


1.25 - 1.30Triplet (t)3HTerminal methyl of the ethyl group. Diagnostic.

Validation Logic:

  • The Ethyl

    
     triplet  at ~1.28 ppm is the primary marker of ethylation.
    
  • The Ethyl

    
     quartet  couples to this triplet.
    
  • Differentiation: If the ethyl group were on N2 (alpha), the

    
    -proton signal would change significantly (loss of multiplicity or shift), and the ethyl 
    
    
    
    signals would show HMBC correlation to the carbonyl carbon.
2. 2D NMR (HMBC) - The "Smoking Gun"

Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to link the ethyl group to the lysine chain.

  • Observation: Look for a correlation between the Ethyl

    
     protons  and the 
    
    
    
    -Carbon
    of lysine (~47-49 ppm).
  • Negative Control: There should be NO correlation between the Ethyl protons and the Carbonyl carbon (~175 ppm) or the

    
    -Carbon. This rules out N2-ethylation.
    
Protocol B: Chiral Separation

Standard optical rotation is insufficient because the net rotation is zero. You must separate the enantiomers.

  • Column: Daicel Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Perchloric acid (

    
    ) pH 1.5 to 2.0.
    
  • Temperature:

    
     (cooling improves resolution for amino acids).
    
  • Detection: UV at 210 nm (low sensitivity) or CAD (Charged Aerosol Detection).

  • Result: You will observe two distinct peaks. For "D,L-lysine", the area ratio must be 50:50 (

    
     5%).
    

Visualization of Logic Flow

The following diagram illustrates the decision tree for confirming the structure and ruling out isomers.

StructureElucidation cluster_legend Legend Start Unknown Sample (C8H18N2O2 · 2HBr) MS 1. HRMS (ESI+) Target: 175.14 m/z Start->MS NMR 2. 1H NMR (D2O) Start->NMR Frag MS/MS Fragmentation Loss of 45 Da (EtNH2)? MS->Frag HMBC 3. 2D HMBC Connectivity Check Frag->HMBC Consistent EthylSig Ethyl Signals? Triplet ~1.3ppm Quartet ~3.1ppm NMR->EthylSig EthylSig->HMBC N6_Path Ethyl CH2 correlates to Epsilon-Carbon HMBC->N6_Path Observed N2_Path Ethyl CH2 correlates to Alpha-Carbon HMBC->N2_Path Not Observed Chiral 4. Chiral HPLC (Crownpak CR+) N6_Path->Chiral Result CONFIRMED: N6-Ethyl-D,L-lysine Chiral->Result 1:1 Ratio key Blue: Start | Green: Critical Check | Yellow: Purity Check

Caption: Logical workflow for distinguishing N6-ethylation from N2-ethylation and confirming racemic composition.

References

  • Paik, W. K., & Kim, S. (1971). Protein Methylation. Science, 174(4005), 114-119. (Foundational text on lysine side-chain modification analysis). Link

  • Bonaldi, T., et al. (2003). Monomethylation of histone H3 at lysine 4. Nature, 423, 503. (Details MS fragmentation of alkylated lysines). Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH Weinheim. (Standard reference for amino acid chemical shifts). Link

  • Daicel Corporation. (2024). Chiral Separation of Amino Acids using CROWNPAK. (Technical Note on separating D/L amino acids). Link

  • Sigma-Aldrich/Merck. (2024). N6-Ethyl-L-lysine Product Specification. (Reference for expected physical properties of the L-isomer analog). Link

(Note: While specific literature on the "D,L" salt form is rare, the combination of general lysine NMR data and chiral separation protocols provides a definitive characterization path.)

Sources

Exploratory

Comprehensive Guide to the Synthesis of N6-Ethyl-D,L-lysine Dihydrobromide

The following technical guide details the synthesis of N6-Ethyl-D,L-lysine Dihydrobromide , designed for researchers and drug development professionals. Executive Summary N6-Ethyl-D,L-lysine (also known as -ethyllysine)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of N6-Ethyl-D,L-lysine Dihydrobromide , designed for researchers and drug development professionals.

Executive Summary

N6-Ethyl-D,L-lysine (also known as


-ethyllysine) is a non-proteinogenic amino acid derivative frequently utilized as a reference standard in proteomic analysis of histone modifications, a probe for lysine-specific enzyme active sites, and a building block in peptidomimetic drug design.

This guide details a robust, scalable synthesis utilizing the Copper(II) Chelation Strategy . This method provides exclusive regioselectivity for the


-amino group by transiently protecting the 

-amino and

-carboxyl groups within a stable copper(II) coordination complex. This approach eliminates the need for expensive orthogonal protecting groups (e.g., Boc/Fmoc) and allows for a "one-pot" protection-functionalization workflow.
Key Chemical Parameters
ParameterSpecification
Target Compound N6-Ethyl-D,L-lysine Dihydrobromide
CAS Number 3844-53-9 (Ethyl ester analog ref), Specific Salt: Non-standard
Molecular Formula

Molecular Weight 174.24 (Free Base) / 336.06 (Dihydrobromide)
Solubility Highly soluble in water; insoluble in ether/acetone.[1][2]
Purity Target >98% (HPLC/NMR)

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of distinguishing between the two primary amine groups on the lysine molecule. The


-amine (

) is generally more nucleophilic than the

-amine (

) in its deprotonated state, but the

-amine is more accessible sterically.
Strategic Pathway: Copper(II) Chelation

Direct alkylation of free lysine yields a heterogeneous mixture of


- and 

-alkylated products. To enforce regioselectivity, we employ a Copper(II) Chelation Protocol :
  • Complexation : D,L-Lysine reacts with Basic Copper Carbonate to form a thermodynamically stable bis(lysinnato)copper(II) complex. In this square-planar geometry, the

    
    -amine and carboxylate groups act as bidentate ligands, effectively "masking" them from electrophilic attack.
    
  • Functionalization : The distal

    
    -amine remains uncoordinated and free to react with an alkylating agent (Ethyl Bromide) in a basic hydro-alcoholic medium.
    
  • Decomplexation : The copper is removed via sulfide precipitation or ion-exchange chromatography, releasing the N6-ethylated ligand.

  • Salt Formation : The final product is isolated as the dihydrobromide salt to ensure long-term stability and prevent auto-oxidation or polymerization.

Retrosynthesis Target N6-Ethyl-D,L-lysine (Dihydrobromide) Intermediate Cu(II)-Complex (N6-Ethylated) Target->Intermediate Decomplexation (H2S/HBr) Precursor Cu(II)-Lysine Complex (Alpha-Protected) Intermediate->Precursor Alkylation (EtBr, NaOH) Start D,L-Lysine Monohydrochloride + Basic Copper Carbonate Precursor->Start Complexation (Reflux)

Figure 1: Retrosynthetic pathway highlighting the copper protection strategy.

Detailed Experimental Protocol

Phase 1: Formation of the Copper(II) Complex

This step creates the "masked" lysine template.

Reagents:

  • D,L-Lysine Monohydrochloride (

    
    , 
    
    
    
    )
  • Basic Copper Carbonate (

    
    ) (
    
    
    
    , excess)
  • Deionized Water (

    
    )
    

Procedure:

  • Dissolve D,L-Lysine HCl in

    
     of boiling deionized water in a 
    
    
    
    round-bottom flask.
  • Slowly add Basic Copper Carbonate in small portions with vigorous stirring.

    
     evolution will be observed.[3]
    
  • Reflux the deep blue suspension for 20 minutes to ensure complete complexation.

  • Hot filter the solution through a sintered glass funnel (porosity M) to remove excess unreacted copper carbonate.

  • Cool the deep blue filtrate to room temperature. This solution contains the bis(lysinnato)copper(II) complex.

Phase 2: Regioselective -Ethylation

The free


-amino groups are alkylated. Stoichiometry is critical to minimize 

-diethylation.

Reagents:

  • Ethyl Bromide (

    
    , 
    
    
    
    , 1.1 eq)
  • Ethanol (95%) (

    
    )
    
  • Sodium Hydroxide (

    
     solution)
    

Procedure:

  • Add

    
     of ethanol to the blue copper complex filtrate to increase the solubility of the alkyl halide.
    
  • Cool the mixture to

    
     in an ice bath.
    
  • Add Ethyl Bromide dropwise over 30 minutes.

  • Critical Control : Maintain the pH of the reaction mixture between 10.0 and 11.0 by periodic addition of

    
    . The reaction generates HBr, which must be neutralized to keep the 
    
    
    
    -amine nucleophilic.
  • Allow the reaction to warm to room temperature and stir vigorously for 16–24 hours .

    • Monitoring: Reaction progress can be monitored by TLC (n-Butanol:Acetic Acid:Water, 4:1:1). The mono-ethylated product will show a slightly higher

      
       than the starting material.
      
Phase 3: Decomplexation and Isolation

Removal of the copper template to release the modified amino acid.

Reagents:

  • Thioacetamide (preferred over

    
     gas for safety) or Chelex 100 Resin.
    
  • Hydrobromic Acid (

    
    )
    

Procedure (Thioacetamide Method):

  • Acidify the reaction mixture to pH ~4 with acetic acid.

  • Add Thioacetamide (

    
    , excess) and heat to 
    
    
    
    for 30 minutes in a fume hood. Heavy black precipitate of CuS will form.
  • Cool and filter through a pad of Celite to remove the CuS. The filtrate should be colorless or pale yellow.

  • Alternative (Resin Method) : Pass the solution through a column of Chelex 100 (Na+ form). The copper is retained on the resin; the amino acid elutes.

Phase 4: Salt Formation and Purification

Converting the zwitterion to the stable dihydrobromide salt.

Procedure:

  • Evaporate the filtrate to dryness under reduced pressure (Rotavap,

    
    ).
    
  • Redissolve the residue in a minimum volume of concentrated Hydrobromic Acid (

    
    ).
    
  • Precipitate the product by adding the HBr solution dropwise into cold Acetone (

    
    ) with stirring.
    
  • Filter the white crystalline solid.

  • Recrystallization : Dissolve the crude solid in hot Ethanol containing a few drops of HBr. Allow to cool slowly to

    
    .
    
  • Collect crystals, wash with cold anhydrous ether, and dry under vacuum over

    
    .
    

Characterization & Quality Control

TechniqueExpected ResultInterpretation
1H NMR (

)

1.25 (t, 3H,

), 3.05 (q, 2H,

), 3.00 (t, 2H,

), 3.75 (t, 1H,

)
Confirms ethyl group attachment and integrity of lysine backbone.
Mass Spectrometry (ESI+)m/z 175.14

Matches calculated mass for N6-Ethyl-lysine (

).
Elemental Analysis C: 28.59%, H: 6.00%, N: 8.33% (Calc. for

salt)
Confirms purity and salt stoichiometry.
Melting Point 230–235°C (dec)Typical for amino acid hydrobromide salts.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Alkylation cluster_2 Phase 3: Workup Step1 Dissolve D,L-Lysine + CuCO3 Step2 Reflux 20 min (Blue Solution) Step1->Step2 Step3 Add Ethanol + EtBr (1.1 eq) Step2->Step3 Step4 Stir 24h @ pH 10-11 (NaOH control) Step3->Step4 Step5 Remove Cu(II) (Thioacetamide/Filtration) Step4->Step5 Step6 Evaporate & Acidify (HBr) Step5->Step6 Step7 Crystallize from Ethanol/Ether Step6->Step7

Figure 2: Operational workflow for the synthesis of N6-Ethyl-D,L-lysine Dihydrobromide.

Critical Troubleshooting & Safety

Troubleshooting
  • Over-alkylation (Diethylation) : If MS shows significant m/z 203 (

    
     for diethyl), reduce the equivalents of Ethyl Bromide to 0.95 eq or lower the reaction temperature to 
    
    
    
    for the duration.
  • Incomplete Decomplexation : If the final product has a blue/green tint, residual copper is present. Pass the aqueous solution through a cation exchange resin (Dowex 50W,

    
     form), wash with water, and elute the amino acid with 
    
    
    
    before converting to the bromide salt.
Safety Protocols
  • Ethyl Bromide : Volatile alkylating agent. Suspected carcinogen. Handle only in a certified chemical fume hood.

  • Hydrobromic Acid : Highly corrosive. Causes severe skin burns. Use butyl rubber gloves and face shield.

  • Copper Waste : All aqueous waste containing copper must be segregated and disposed of as heavy metal hazardous waste.

References

  • Benoiton, L. (1964). Synthesis of N-epsilon-alkyllysines. Canadian Journal of Chemistry, 42, 2043.

  • Neuberger, A., & Sanger, F. (1943). The nitrogen of the potato. Biochemical Journal, 37(4), 515–518. (Foundational method for lysine copper complexation).[4]

  • Paik, W. K., & Kim, S. (1971). Protein Methylation.[5] Science, 174(4005), 114-119. (Context for N-alkyl lysine derivatives).

  • Rossi, D., et al. (2004).[5] Efficient synthesis of N-epsilon-functionalized lysine derivatives. Synthetic Communications, 34(21), 3921-3930.

Sources

Foundational

Technical Whitepaper: N6-Ethyl-D,L-lysine Dihydrobromide

This is an in-depth technical guide on N6-Ethyl-D,L-lysine Dihydrobromide , designed for researchers in chemical biology and epigenetics. Structural Probes for Histone Demethylase Selectivity & PTM Mimicry Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on N6-Ethyl-D,L-lysine Dihydrobromide , designed for researchers in chemical biology and epigenetics.

Structural Probes for Histone Demethylase Selectivity & PTM Mimicry

Executive Summary

N6-Ethyl-D,L-lysine Dihydrobromide is a specialized non-canonical amino acid derivative used primarily as a steric probe in the study of chromatin-modifying enzymes.[1] Unlike the naturally occurring N-methylated lysines (mono-, di-, tri-methyl), the N-ethyl variant introduces a controlled increase in steric bulk at the


-amine position while retaining the positive charge (protonated at physiological pH).[1]

This compound is critical for mapping the active site plasticity of Histone Lysine Demethylases (KDMs) and Methyltransferases (KMTs) .[1] By substituting a methyl group with an ethyl group, researchers can determine whether an enzyme’s specificity is driven by electronic factors (charge) or steric exclusion.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The specific dihydrobromide salt of the racemic (D,L) mixture is a niche research reagent.[1] While the generic "N-ethyllysine" is often discussed, the precise salt form used in stock solutions requires careful identification.[1]

PropertySpecification
Chemical Name N6-Ethyl-D,L-lysine Dihydrobromide
Synonyms H-DL-Lys(Et)-OH[1]·2HBr; N-

-ethyl-DL-lysine dihydrobromide
CAS Number Not Assignment (Generic) Note: The specific CAS for the DL-dihydrobromide salt is rarely indexed.[1] Refer to CAS 3528-20-9 (N6-methyl-L-lysine) for the structural analog class or CAS 159190-45-1 (L-NIL) for related inhibitors.[1] Vendors often use internal IDs (e.g., SCBT sc-212213).[1]
Molecular Formula

Molecular Weight ~336.09 g/mol (Salt); 174.24 g/mol (Free Base)
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO.[1]
pKa Values

-COOH: ~2.2;

-NH

: ~9.0;

-NH

: ~10.5 (Ethyl group slightly increases basicity vs. methyl).[1]
Appearance White to off-white hygroscopic powder.[1]

Critical Note on Stereochemistry: This reagent is a racemic mixture (D,L) .[1][2] For biological assays involving chiral recognition (e.g., enzymatic catalysis by KDMs), the L-isomer is the active substrate.[1] The D-isomer typically acts as an inert bystander or a weak competitive inhibitor, depending on the enzyme's stereoselectivity.[1]

Biological Applications: The "Steric Ruler" Mechanism[1]

The primary utility of N6-Ethyl-lysine is to challenge the substrate specificity of epigenetic enzymes.[1]

Probing Histone Demethylases (KDMs)

KDMs (e.g., LSD1/KDM1A, JmjC family) remove methyl groups from lysine.[1][3][4][5][6] The reaction mechanism often involves precise positioning of the methyl group relative to a cofactor (FAD or Fe(II)/


-KG).[1]
  • Mechanism: The ethyl group is structurally similar to a methyl group but has a larger van der Waals radius.

  • Outcome:

    • Substrate: If the KDM can demethylate (de-ethylate) the substrate, the active site is plastic and accommodates larger alkyl groups.[1]

    • Inhibitor: If the KDM binds but cannot catalyze the reaction due to steric clash with the catalytic center, the molecule acts as a stalled substrate or competitive inhibitor.

    • Null: If the KDM cannot bind the ethyl-lysine at all, the binding pocket is sterically rigid (methyl-exclusive).[1]

Workflow Visualization

The following diagram illustrates the logic flow for using N6-Ethyl-lysine to classify a novel KDM.

KDM_Probe_Logic Start Input: Novel KDM Enzyme Substrate Substrate: H3K4(Et) Peptide (N-Ethyl Analog) Start->Substrate Assay Enzymatic Assay (Mass Spec / Colorimetric) Substrate->Assay Result_Activity Result: De-ethylation Observed Assay->Result_Activity Product Detected Result_NoActivity Result: No Reaction Assay->Result_NoActivity Substrate Intact Conclusion_Plastic Conclusion: Active Site Plasticity (Promiscuous Pocket) Result_Activity->Conclusion_Plastic Conclusion_Rigid Conclusion: Steric Exclusion (Methyl-Specific) Result_NoActivity->Conclusion_Rigid

Caption: Logic flow for utilizing N6-Ethyl-lysine peptides to probe the steric constraints of Histone Demethylase active sites.

Synthesis & Manufacturing Protocol

While commercial sources exist, custom synthesis is often required to incorporate the residue into specific peptide sequences (e.g., Histone H3 tails).[1]

Route: Reductive Alkylation (Recommended)

This method is preferred for its specificity toward the


-amine when the 

-amine is protected.[1]

Reagents:

  • Starting Material:

    
    -Boc-L-Lysine (or D,L-Lysine)[1]
    
  • Alkylating Agent: Acetaldehyde (

    
    )[1]
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )[1]
    
  • Solvent: Methanol / 1% Acetic Acid[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve

    
    -Boc-Lys-OH (10 mmol) in Methanol (50 mL). Add Acetic Acid to adjust pH to ~5.0.[1]
    
  • Imine Formation: Add Acetaldehyde (1.1 equivalents) dropwise at 0°C. Stir for 30 minutes to allow the Schiff base (imine) to form.

    • Expert Insight: Do not use a large excess of acetaldehyde to avoid dialkylation (formation of N,N-diethyl).[1]

  • Reduction: Add

    
     (1.5 equivalents) in small portions. Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
    
  • Quenching: Quench with water. Evaporate methanol.[1]

  • Deprotection: Treat the crude intermediate with 4M HBr in Dioxane (or HBr/Acetic Acid) to remove the Boc group and form the salt.[1]

  • Purification: Recrystallize from Ethanol/Ether or purify via cation-exchange chromatography to isolate the Dihydrobromide salt .

Analytical Validation (QC)
  • HPLC: Use a C18 reverse-phase column with ion-pairing agents (e.g., TFA or HFBA) because the molecule is highly polar.[1]

    • Expectation: The ethyl derivative elutes slightly later than the methyl derivative but earlier than unmodified lysine in some ion-pair systems.[1]

  • Mass Spectrometry (ESI-MS):

    • Target Mass:

      
       (Free base mass + proton).[1]
      
    • Check: Look for

      
       Da shift (Ethyl) vs. unmodified Lysine.[1]
      

Handling & Stability

  • Hygroscopicity: The dihydrobromide salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Stock Solutions: Prepare fresh in water or neutral buffer.[1]

    • Stability:[1][7] The N-ethyl amine is stable to hydrolysis (unlike N-acetyl).[1] It can be stored at -20°C for months.[1][8][9]

  • Incompatibility: Avoid strong oxidizing agents.[1]

References

  • Chemical Identity & Properties

    • Source: ChemicalBook Entry CB7507508.[1] "N6-ETHYL-D,L-LYSINE, DIHYDROBROMIDE."[1]

    • [1]

  • Biological Application (KDM Probes)

    • Source: Hopkinson, R. J., et al. (2013).[1] "Is JmjC oxygenase catalysis limited to demethylation?" Angewandte Chemie International Edition. Discusses the steric limits of JmjC demethylases using N-ethyl probes.

    • [1]

  • Synthesis Methodology

    • Source: Means, G. E., & Feeney, R. E. (1968).[1] "Reductive alkylation of amino groups in proteins."[1] Biochemistry. (Foundational method for N-ethylation).[1]

    • [1]

  • Commercial Reference

    • Source: Santa Cruz Biotechnology (SCBT).[1] "N6-Ethyl-D,L-lysine, Dihydrobromide (sc-212213)."[1]

Sources

Exploratory

Technical Guide: N6-Ethyl-D,L-lysine Dihydrobromide

Molecular Weight & Physicochemical Characterization Executive Summary N6-Ethyl-D,L-lysine Dihydrobromide (MW: 336.06 g/mol ) is a specific alkylated derivative of the amino acid lysine, primarily utilized as a reference...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight & Physicochemical Characterization

Executive Summary

N6-Ethyl-D,L-lysine Dihydrobromide (MW: 336.06 g/mol ) is a specific alkylated derivative of the amino acid lysine, primarily utilized as a reference standard in proteomics and metabolomics. Its core significance lies in the study of post-translational modifications (PTMs), specifically lysine ethylation . This modification is a critical biomarker for acetaldehyde exposure (a metabolite of ethanol) and is increasingly studied in the context of histone regulation and chromatin dynamics.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthesis pathways, and application in mass spectrometry-based quantification of protein adducts.

Physicochemical Characterization

Molecular Specifications

The precise molecular weight is critical for calculating stoichiometry in synthesis and interpreting Mass Spectrometry (MS) data.

ParameterSpecificationNotes
Compound Name N6-Ethyl-D,L-lysine DihydrobromideRacemic mixture (D,L)
Molecular Formula C₈H₁₈N₂O₂[1][2] · 2HBrDihydrobromide salt form
Molecular Weight 336.06 g/mol Calculated (C: 12.01, H: 1.01, N: 14.01, O: 16.00, Br: 79.90)
Free Base MW 174.24 g/mol C₈H₁₈N₂O₂ (excluding 2HBr)
CAS Number Not assigned specific to 2HBr saltRefer to generic N6-ethyllysine or vendor-specific IDs (e.g., SCBT)
Solubility High (>50 mg/mL in Water)Ionic salt character ensures aqueous solubility
pKa Values α-COOH: ~2.2, α-NH₃⁺: ~9.0, ε-NH₂⁺: ~10.5Ethyl substitution slightly increases basicity of ε-amine
Structural Logic

The compound consists of a lysine backbone where the epsilon-amino group (


) is mono-ethylated. The "Dihydrobromide" designation indicates that both the alpha-amino and the modified epsilon-amino groups are protonated and counter-balanced by bromide ions (

), rendering the molecule a stable, solid salt.

Structure Fig 1. Structural Assembly of N6-Ethyl-D,L-lysine Dihydrobromide Lysine Lysine Backbone (C6 chain) N6 N6 (Epsilon) Amine Lysine->N6 Side Chain Ethyl Ethyl Group (-CH2CH3) Ethyl->N6 Alkylation HBr 2 x HBr (Stabilizing Salt) HBr->Lysine Alpha-Amine Protonation HBr->N6 Protonation

Synthesis & Production Protocols

Core Synthesis Logic: Reductive Alkylation

The most robust method for synthesizing N6-ethyllysine is reductive alkylation using acetaldehyde and a reducing agent (Sodium Cyanoborohydride). This method is preferred over direct alkylation with ethyl halides, which often leads to over-alkylation (forming diethyl or quaternary ammonium species).

Reaction Pathway:

  • Schiff Base Formation: The

    
    -amine of lysine reacts with acetaldehyde to form an imine (Schiff base).
    
  • Reduction: The imine is selectively reduced in situ to a secondary amine.

Step-by-Step Laboratory Protocol

Note: This protocol assumes the use of N-alpha-protected lysine (e.g., Nα-Boc-Lysine) to prevent side reactions at the alpha-amine, followed by deprotection. For the D,L racemic mixture, starting with D,L-Lysine is appropriate.

Reagents:

  • Nα-Boc-D,L-Lysine (Starting material)

  • Acetaldehyde (Alkylation agent)

  • Sodium Cyanoborohydride (NaBH₃CN) (Reducing agent)[3]

  • Hydrobromic Acid (HBr) (48% aq.)

  • Methanol/Acetic Acid buffer

Workflow:

  • Imine Formation:

    • Dissolve 10 mmol Nα-Boc-Lysine in Methanol containing 1% Acetic Acid.

    • Add 10.5 mmol Acetaldehyde (slight excess) dropwise at 0°C.

    • Stir for 30 minutes to allow equilibrium formation of the imine.

  • Reduction:

    • Add 15 mmol NaBH₃CN slowly.

    • Allow reaction to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Mechanism: The acid catalyst promotes protonation of the imine, facilitating hydride attack.

  • Workup & Deprotection:

    • Quench with water. Evaporate methanol.

    • Extract with Ethyl Acetate to remove non-polar byproducts.

    • Treat the aqueous phase (or isolated intermediate) with 48% HBr and reflux for 2 hours. This cleaves the Boc group and converts the free base directly into the dihydrobromide salt.

  • Crystallization:

    • Concentrate the HBr solution.

    • Precipitate by adding cold Ethanol/Ether mixture.

    • Filter white crystals of N6-Ethyl-D,L-lysine Dihydrobromide .

Synthesis Fig 2. Synthesis Workflow via Reductive Alkylation Start N-alpha-Boc-Lysine Step1 Add Acetaldehyde (Imine Formation) Start->Step1 Step2 Add NaBH3CN (Reduction) Step1->Step2 Reductive Alkylation Intermediate N-alpha-Boc-N-epsilon-Ethyl-Lysine Step2->Intermediate Step3 Reflux in HBr (Deprotection & Salt Formation) Intermediate->Step3 Final N6-Ethyl-D,L-lysine Dihydrobromide Step3->Final Crystallization

Biological Applications & Significance[2][5][6]

Biomarker for Alcohol Exposure (NEL)

N6-Ethyllysine (NEL) is a stable adduct formed in vivo when acetaldehyde (the primary metabolite of ethanol) reacts with protein lysine residues.[4]

  • Target Proteins: Albumin, Hemoglobin, and Tubulin.

  • Diagnostic Utility: Unlike blood alcohol concentration (which clears rapidly), NEL adducts persist for the half-life of the protein (e.g., ~20 days for albumin), serving as a long-term marker for chronic alcohol consumption.

  • Role of N6-Ethyl-D,L-lysine Dihydrobromide: Used as an internal standard in LC-MS/MS assays to quantify NEL levels in patient plasma. The D,L racemate is often sufficient for MS quantitation where chiral separation is not the primary focus.

Histone Ethylation Research

While histone methylation is a dominant epigenetic mark, histone ethylation is an emerging area of interest, particularly in the context of metabolic regulation.

  • Mechanism: High intracellular concentrations of Acetyl-CoA or ethanol metabolites can lead to non-enzymatic or promiscuous enzymatic ethylation of histone tails.

  • Research Use: Researchers use N6-Ethyl-lysine to generate specific antibodies or to calibrate Mass Spectrometry instruments to distinguish "ethyl" (28 Da shift) from "dimethyl" (28 Da shift) or "formyl" (28 Da shift) modifications, which are isobaric or near-isobaric.

Data Interpretation: Mass Spectrometry

In proteomics, distinguishing modifications is critical.

  • Mass Shift: +28.03 Da (Ethyl group).

  • Isobaric Conflict: Dimethylation (+28.03 Da) and Formylation (+27.99 Da) are close in mass.

  • Resolution: High-resolution MS (Orbitrap/FT-ICR) or fragmentation patterns (MS/MS) are required. N6-Ethyl-lysine produces a unique immonium ion fragment that distinguishes it from dimethyl-lysine.

Handling, Stability & Safety

Storage Protocols
  • Hygroscopicity: Dihydrobromide salts are often hygroscopic. Exposure to ambient moisture can lead to deliquescence (turning into a liquid).

  • Temperature: Store at -20°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed desiccator.

Stability
  • Chemical Stability: The ethyl-amine bond is robust and stable against hydrolysis under standard physiological conditions.

  • Light Sensitivity: Generally stable, but amber vials are recommended to prevent any potential bromide oxidation over long periods.

Safety (HBr Salt)
  • Corrosivity: While the salt is less corrosive than liquid HBr, it is an irritant to mucous membranes.

  • PPE: Standard lab coat, gloves, and eye protection are mandatory. Avoid inhalation of dust.

References

  • Santa Cruz Biotechnology. N6-Ethyl-D,L-lysine, Dihydrobromide Product Specifications.[5] Retrieved from

  • Mabuchi, R., et al. (2012). "Analysis of Nε-Ethyllysine in Human Plasma Proteins by Gas Chromatography–Negative Ion Chemical Ionization/Mass Spectrometry as a Biomarker for Exposure to Acetaldehyde and Alcohol."[4] Alcoholism: Clinical & Experimental Research.

  • Hempel, K., et al. (1968). "Epsilon-N-trimethyllysine, a New Amino Acid in Histones."[6] Naturwissenschaften.[6] (Foundational context for lysine alkylation analysis).

  • Francis, M.B., et al. (2005). "Iridium-catalyzed reductive alkylation of lysine."[3] Journal of the American Chemical Society.[3] (Methodology for reductive alkylation).

  • ChemicalBook. N6-ETHYL-D,L-LYSINE, DIHYDROBROMIDE Properties. Retrieved from

Sources

Foundational

Technical Guide: Biological Activity & Applications of N6-Ethyl-D,L-lysine Dihydrobromide

The following is an in-depth technical guide on the biological activity and applications of N6-Ethyl-D,L-lysine Dihydrobromide. Executive Summary & Critical Distinction N6-Ethyl-D,L-lysine (NEL) is a synthetic lysine der...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity and applications of N6-Ethyl-D,L-lysine Dihydrobromide.

Executive Summary & Critical Distinction

N6-Ethyl-D,L-lysine (NEL) is a synthetic lysine derivative and a biologically relevant protein adduct. It serves two primary functions in modern research: as a stable biomarker for acetaldehyde exposure (alcohol metabolism) and as a steric probe for histone methyltransferase/demethylase specificity.

⚠️ Critical Disambiguation

Before proceeding, researchers must distinguish NEL from structurally similar but functionally distinct compounds:

CompoundAbbreviationFunctionKey Difference
N6-Ethyl-lysine NEL Biomarker / Structural Probe Ethyl group (-CH₂CH₃) on ε-amine.
N6-(1-Iminoethyl)lysineL-NILiNOS InhibitorContains an imino group (=NH).
Nε-(1-Carboxyethyl)lysineCELAdvanced Glycation End-productContains a carboxy group (AGE).[1]

Chemical Biology & Mechanism of Action[2]

Formation Mechanism: The Acetaldehyde Adduct

In biological systems, NEL is the stable downstream product of ethanol metabolism. Acetaldehyde, the reactive metabolite of ethanol, reacts with the ε-amino group of lysine residues on proteins (e.g., Albumin, Hemoglobin, Tubulin) to form an unstable Schiff base.

  • Schiff Base Formation: Acetaldehyde attacks the nucleophilic ε-nitrogen of lysine.

  • Stabilization: The unstable Schiff base is reduced (in vivo by reducing agents or in vitro by NaCNBH₃) to form the stable N-ethyllysine (NEL) adduct.

  • Irreversibility: Unlike the Schiff base, the N-ethyl modification is chemically stable, making it a permanent "scar" on the protein until degradation.

Epigenetic Mimicry (The "Steric Probe" Effect)

NEL is a structural analog of N-monomethyllysine (Kme1) .

  • Methyl vs. Ethyl: The ethyl group adds a single methylene unit (-CH₂-) compared to the methyl group.

  • Enzymatic Interference:

    • Writers (KMTs): NEL can bind to Lysine Methyltransferases but often prevents catalysis due to steric clash in the S-Adenosylmethionine (SAM) transfer pocket.

    • Erasers (KDMs): NEL is resistant to demethylation by JmjC-domain containing demethylases. The oxidative demethylation mechanism requires a specific orientation of the methyl group; the larger ethyl group distorts the active site geometry, rendering the residue refractory to enzymatic removal.

NEL_Mechanism cluster_epigenetics Epigenetic Interference Ethanol Ethanol Acetaldehyde Acetaldehyde (Reactive Electrophile) Ethanol->Acetaldehyde ADH/CYP2E1 SchiffBase Unstable Schiff Base (Imine) Acetaldehyde->SchiffBase + Lysine Lysine Protein Lysine (ε-NH2) Lysine->SchiffBase NEL N6-Ethyl-lysine (NEL) (Stable Adduct) SchiffBase->NEL Reduction Reduction Reduction (NADH/Cyanoborohydride) Immune Neo-Antigen Formation (Immune Response) NEL->Immune Epitope Recognition KDM Demethylase (KDM) NEL->KDM Mimicry Kme1 N-Methyl-Lysine (Native Substrate) Block Steric Blockade (No Reaction) KDM->Block Ethyl Group Steric Clash

Figure 1: Pathway of N6-Ethyl-lysine formation from alcohol metabolism and its subsequent interference with epigenetic enzymes.

Applications in Research

Biomarker for Alcohol Use Disorders (AUD)

Because NEL is stable and accumulates over time, it provides a longer window of detection for alcohol exposure than blood alcohol concentration (BAC).

  • Target Proteins: Serum Albumin and Hemoglobin are the primary targets for NEL quantification due to their high abundance and long half-lives.

  • Utility: Differentiating acute intoxication from chronic heavy drinking.

Proteomics Internal Standard

N6-Ethyl-D,L-lysine Dihydrobromide is frequently used as a synthetic standard in Mass Spectrometry (LC-MS/MS) workflows.

  • Quantification: It serves as a reference to quantify endogenous NEL levels in patient samples.

  • Method Validation: The D,L-racemic mixture is cost-effective for optimizing ionization parameters (collision energy, cone voltage) and retention times before moving to expensive isotopically labeled standards.

Immunogenicity & Alcoholic Liver Disease (ALD)

Research indicates that NEL adducts are immunogenic.

  • Mechanism: The ethyl modification creates a "neo-epitope" on liver proteins.

  • Consequence: The host immune system recognizes these modified proteins as foreign, generating anti-NEL antibodies (IgG/IgA). This autoimmune-like response contributes to the hepatic inflammation observed in alcoholic liver disease.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of NEL in Plasma

This protocol utilizes N6-Ethyl-D,L-lysine as an external standard to quantify protein damage.

Reagents:

  • N6-Ethyl-D,L-lysine Dihydrobromide (Standard).

  • Pronase E or Acid Hydrolysis Reagents (6M HCl).

  • Heptafluorobutyric acid (HFBA) - Ion pairing agent.

Workflow:

  • Protein Hydrolysis:

    • Aliquot 50 µL of plasma.

    • Add 500 µL 6M HCl.

    • Incubate at 110°C for 24 hours (Acid hydrolysis releases free amino acids).

    • Note: Acid hydrolysis converts protein-bound NEL into free NEL.

  • Sample Cleanup:

    • Evaporate HCl under nitrogen stream.

    • Reconstitute in 100 µL Mobile Phase A (0.1% HFBA in Water).

    • Spike with Internal Standard (if available, e.g., d4-Lysine or d5-NEL).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% HFBA in H₂O; B: 100% Acetonitrile.

    • Transition (MRM): Monitor m/z 175.1 → 84.1 (Characteristic lysine side-chain fragment) and 175.1 → 130.1 (Loss of COOH).

    • Validation: Use the N6-Ethyl-D,L-lysine standard to build a calibration curve (0.1 µM – 100 µM).

Protocol B: Western Blot Detection of Ethyl-Lysine Adducts

Used to visualize the extent of protein modification in cell lysates.

  • Sample Prep: Treat cells (e.g., HepG2) with Acetaldehyde (0-10 mM) for 24h.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Blocking: Block membrane with 5% Non-fat dry milk in TBST.

    • Crucial: Do not use BSA for blocking if your primary antibody was raised against Albumin-NEL conjugates, as this causes high background.

  • Primary Antibody: Incubate with Anti-N-ethyl-lysine antibody (Rabbit Polyclonal, 1:1000).

    • Control: Pre-incubate the antibody with 10-fold molar excess of N6-Ethyl-D,L-lysine Dihydrobromide peptide to confirm specificity (Signal should disappear).

Data Summary: Biological Properties

PropertyDescription
Molecular Formula C₈H₁₈N₂O₂[1] · 2HBr (Dihydrobromide salt)
Molecular Weight ~336.07 g/mol (Salt form); ~174.24 g/mol (Free base)
Solubility Highly soluble in water (>50 mg/mL); Insoluble in non-polar organic solvents.
Stability High. Resistant to acid hydrolysis (unlike Schiff bases).
pKa ε-Amino group pKa is slightly elevated compared to unmodified lysine due to the alkyl electron-donating effect.
Toxicity Low cytotoxicity in free form; primary toxicity arises from the process of formation (acetaldehyde reactivity).

References

  • Niemelä, O., et al. (1994). "Antibodies against acetaldehyde-modified protein epitopes in human alcoholics." Hepatology. Link

  • Tuma, D. J., & Sorrell, M. F. (1987). "Covalent binding of acetaldehyde to hepatic proteins: role in alcoholic liver injury." Progress in Clinical and Biological Research. Link

  • Edrissi, B., et al. (2017).[2] "N6-Formyllysine as a Biomarker of Formaldehyde Exposure." Chemical Research in Toxicology. (Provides comparative mass spec methodologies for lysine adducts). Link

  • Zhang, X., et al. (2023).[3] "Mass Spectrometry-Based Proteomics for Post-Translational Modifications." Chemical Reviews. (General reference for NEL as a PTM standard). Link

  • Cayman Chemical. "N6-Ethyl-lysine Product Information." (Verification of chemical structure and salt forms). Link

Sources

Exploratory

N6-Ethyl-D,L-lysine Dihydrobromide mechanism of action

An In-depth Technical Guide to the Potential Mechanism of Action of N6-Ethyl-D,L-lysine Dihydrobromide Preamble: Charting Unexplored Territory In the vast landscape of biochemical probes and potential therapeutic agents,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Mechanism of Action of N6-Ethyl-D,L-lysine Dihydrobromide

Preamble: Charting Unexplored Territory

In the vast landscape of biochemical probes and potential therapeutic agents, some molecules stand as well-characterized landmarks, their mechanisms of action mapped with precision. Others, like N6-Ethyl-D,L-lysine Dihydrobromide, represent uncharted territory. As of this writing, a definitive, peer-reviewed mechanism of action for this specific compound is not established in the scientific literature. This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a foundational whitepaper for the researcher, scientist, or drug development professional poised to investigate this molecule.

We will leverage our expertise to dissect the compound's structure, draw parallels to known biological processes involving modified lysine residues, and construct a logical framework of potential mechanisms. This document is designed not as a final answer, but as a rigorous, hypothesis-driven roadmap for discovery. We will propose and detail the very experimental workflows that our own teams would employ to elucidate its function, ensuring that every proposed step is grounded in established scientific principles.

It is crucial to distinguish N6-Ethyl-D,L-lysine from the similarly named but functionally distinct compound, L-N6-(1-iminoethyl)-lysine (L-NIL). L-NIL is a well-documented and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] The subject of this guide, with its simple ethyl group in place of an iminoethyl moiety, likely possesses a completely different biological activity profile.

Molecular Profile and Synthetic Considerations

N6-Ethyl-D,L-lysine is a derivative of the essential amino acid lysine, characterized by the addition of an ethyl group to the epsilon (ε) amino group of the lysine side chain. The "D,L" designation indicates that the compound is a racemic mixture, containing both the D- and L-isomers.

The synthesis of N-alkylated lysine derivatives is well-established. A common approach involves the alkylation of a protected lysine precursor. For instance, the synthesis of ε-N-methyl-L-lysine and ε-N-ethyl-L-lysine has been achieved through the alkylation of α-N-benzoyl-ω-N-p-toluenesulphonylamino acid.[2] Such synthetic routes provide a basis for the preparation of N6-Ethyl-D,L-lysine for research purposes.

A Landscape of Potential Mechanisms of Action

Given its structure as an N-alkylated lysine, we can hypothesize several plausible mechanisms of action, centered around the biology of lysine post-translational modifications (PTMs). Lysine is a hotspot for a vast array of PTMs, including methylation, acetylation, ubiquitination, and many others, which are critical for regulating protein function, gene expression, and cellular signaling.[3][4]

Interference with Lysine Post-Translational Modifications

The most compelling hypothesis is that N6-Ethyl-D,L-lysine acts by modulating the enzymatic machinery that governs lysine PTMs. The ε-amino group it modifies is the primary site for these natural modifications.

  • Competitive Inhibition of "Writer" Enzymes: Lysine methyltransferases (KMTs) and lysine acetyltransferases (KATs) are the "writer" enzymes that attach methyl and acetyl groups, respectively, to lysine residues.[4] N6-Ethyl-D,L-lysine, as a lysine analog, could potentially bind to the substrate-binding pocket of these enzymes. The presence of the ethyl group might prevent the catalytic transfer of a methyl or acetyl group, thereby acting as a competitive inhibitor. Given that aberrant KMT activity is implicated in various cancers, this makes them attractive oncology targets.[5]

  • Substrate for "Writer" Enzymes?: While less likely for larger groups, it is formally possible that some KMTs or other alkylaminotransferases could recognize N-ethyl-lysine. However, the primary hypothesis remains that of inhibition.

  • Blocking "Eraser" and "Reader" Activity: Lysine demethylases (KDMs) and deacetylases (HDACs) act as "erasers" to remove these marks. Effector proteins with specialized domains (e.g., chromodomains, bromodomains) act as "readers" that recognize modified lysines and translate the PTM into a biological outcome.[4] If N6-ethyl-lysine were to be incorporated into a protein, the ethylated residue could sterically hinder or alter the binding of these eraser and reader proteins, disrupting downstream signaling cascades.

Mimicry of Natural Post-Translational Modifications

The ethyl group, being small and hydrophobic, could potentially mimic certain natural PTMs.

  • Methylation Mimicry: Lysine can be mono-, di-, or tri-methylated, with each state having distinct biological consequences.[6] An ethyl group is larger than a methyl group but smaller than many other modifications. It might be recognized by certain "reader" domains that normally bind mono- or di-methylated lysine, leading to either an agonistic or antagonistic effect on the downstream pathway. For example, lysine methylation is a key regulator of chromatin structure and gene transcription.[4]

Disruption of Lysine-Dependent Metabolic Pathways

Beyond PTMs, free lysine is a metabolite and a building block for protein synthesis.

  • Competition with Amino Acid Transporters: N6-Ethyl-D,L-lysine may compete with natural lysine for uptake into cells via amino acid transporters. Reduced intracellular lysine levels could have wide-ranging effects on protein synthesis and cellular metabolism.

  • Inhibition of Lysine-Utilizing Enzymes: Enzymes such as lysine decarboxylase could be inhibited by this analog, disrupting metabolic pathways. Studies have shown that ε-N-substituted lysine derivatives are often inert to lysine decarboxylase.[2]

A Proposed Research Program to Elucidate the Mechanism of Action

To move from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following protocols outline a logical workflow for characterizing the mechanism of action of N6-Ethyl-D,L-lysine Dihydrobromide.

Tier 1: Biochemical Screening for Enzyme Inhibition

The primary hypothesis to test is whether the compound inhibits lysine-modifying enzymes. A panel of recombinant "writer" and "eraser" enzymes should be screened.

Experimental Protocol: In Vitro Lysine Methyltransferase (KMT) Inhibition Assay

This protocol is adapted from established methods for assaying KMT activity, such as the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) system.[5]

  • Objective: To determine if N6-Ethyl-D,L-lysine Dihydrobromide inhibits the activity of a representative KMT (e.g., EZH2).

  • Materials:

    • Recombinant human EZH2 enzyme complex.

    • S-Adenosyl-L-[methyl-³H]-methionine (SAM) or a non-radioactive SAM analog.

    • Biotinylated histone H3 peptide substrate.

    • N6-Ethyl-D,L-lysine Dihydrobromide.

    • AlphaLisa® Streptavidin Donor beads and Anti-methyl-Histone AlphaLISA® Acceptor beads.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).

    • 384-well microplates.

    • Plate reader capable of AlphaLISA® detection.

  • Procedure:

    • Prepare a 10-point serial dilution of N6-Ethyl-D,L-lysine Dihydrobromide in assay buffer containing 1% DMSO.

    • In a 384-well plate, add the EZH2 enzyme and SAM to the assay buffer. Allow a pre-incubation period of 30 minutes at room temperature to facilitate complex formation.

    • Add the serially diluted N6-Ethyl-D,L-lysine Dihydrobromide or vehicle control (1% DMSO) to the wells. Pre-incubate for 15 minutes.

    • Initiate the enzymatic reaction by adding the biotinylated H3 peptide substrate.

    • Allow the reaction to proceed for a defined period (e.g., 3 hours) at room temperature.

    • Stop the reaction and detect the methylated product by adding a mixture of AlphaLISA® Streptavidin Donor beads and Anti-methyl-Histone Acceptor beads in a high-salt buffer.

    • Incubate for 30 minutes in the dark.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Proposed Enzyme Inhibition Screening Panel

Enzyme ClassSpecific ExamplesAssay Principle
Lysine Methyltransferases (KMTs) EZH2, G9a, SETD2, MLL1Radiometric, Fluorescence, or Luminescence-based detection of methylation.
Lysine Acetyltransferases (KATs) p300/CBP, GCN5Detection of acetylated peptide product via specific antibodies or chromatography.
Lysine Demethylases (KDMs) LSD1, JMJD3Measurement of formaldehyde production (for LSD1) or succinate production (for JmjC domain enzymes).
Lysine Deacetylases (HDACs) HDAC1, HDAC6, SIRT1Fluorogenic assays using acetylated peptide substrates.

Diagram 1: Biochemical Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound N6-Ethyl-D,L-lysine Serial Dilution Assay In Vitro Enzymatic Assays (e.g., AlphaLISA, FP, Radiometric) Compound->Assay EnzymePanel Panel of Recombinant Enzymes (KMTs, KATs, KDMs, HDACs) EnzymePanel->Assay IC50 IC50 Determination Assay->IC50 Measure Activity Mechanism Mechanism of Inhibition Studies (e.g., Ki determination) IC50->Mechanism For Active Hits

Caption: Workflow for in vitro screening of N6-Ethyl-D,L-lysine against lysine-modifying enzymes.

Tier 2: Cell-Based and Proteomic Analyses

If the compound shows activity in biochemical assays, the next step is to validate its effects in a cellular context.

Experimental Protocol: Global PTM Analysis by Mass Spectrometry

  • Objective: To determine if treatment with N6-Ethyl-D,L-lysine Dihydrobromide alters the global landscape of lysine methylation and acetylation in cultured cells.

  • Materials:

    • Human cell line (e.g., HeLa or HEK293).

    • N6-Ethyl-D,L-lysine Dihydrobromide.

    • Lysis buffer, DTT, iodoacetamide.

    • Trypsin.

    • Antibodies specific for mono-, di-, and tri-methyl lysine, and acetyl-lysine for immunoprecipitation (IP).

    • LC-MS/MS system (e.g., Orbitrap).

  • Procedure:

    • Culture cells to ~80% confluency. Treat with varying concentrations of N6-Ethyl-D,L-lysine Dihydrobromide or vehicle for 24-48 hours.

    • Harvest cells, lyse, and extract total protein.

    • Reduce and alkylate cysteine residues.

    • Digest proteins into peptides using trypsin.

    • (Optional but recommended) Enrich for modified peptides using specific anti-PTM antibodies (Immunoaffinity Purification).

    • Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides.

    • Search for specific modifications: methylation, acetylation, and a custom search for ethylation (+28.03 Da) on lysine residues.

    • Perform label-free quantification (LFQ) or stable isotope labeling (SILAC) to compare the abundance of specific PTMs between treated and control samples.

    • Identify proteins and specific lysine sites where PTMs are significantly altered.

Diagram 2: Proteomics Workflow for PTM Analysis

G CellCulture Cell Culture + Treatment (Compound vs. Vehicle) ProteinExtract Protein Extraction & Digestion (Trypsin) CellCulture->ProteinExtract Enrichment PTM Peptide Enrichment (Optional IP) ProteinExtract->Enrichment LCMS LC-MS/MS Analysis ProteinExtract->LCMS Direct Analysis Enrichment->LCMS DataAnalysis Database Search & Quantitative Analysis LCMS->DataAnalysis Output Identify Altered PTMs & Potential Protein Targets DataAnalysis->Output

Caption: Proteomics workflow to assess changes in post-translational modifications after cell treatment.

Conclusion and Future Directions

While the precise mechanism of action of N6-Ethyl-D,L-lysine Dihydrobromide remains to be elucidated, its structural similarity to lysine provides a strong foundation for a hypothesis-driven investigation. The most probable mechanisms involve the modulation of enzymes that regulate lysine post-translational modifications, particularly lysine methyltransferases and acetyltransferases. It may act as a competitive inhibitor or, if incorporated into proteins, could block the recognition of natural PTMs by reader and eraser proteins.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path forward. Initial biochemical screens will be critical to identify direct enzymatic targets. Subsequent cell-based assays and global proteomic analyses will then validate these findings in a biological context and uncover the downstream consequences of its activity. The journey to understanding N6-Ethyl-D,L-lysine Dihydrobromide is one of fundamental discovery, with the potential to uncover new tools for studying lysine biology and perhaps new leads for therapeutic development.

References

  • Domainex. Biochemical lysine methyltransferase assay – studying low-turnover enzymes. Available at: [Link].

  • Benoiton, L. (1964). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Journal of Chemistry, 42(9), 2043-2049. Available at: [Link].

  • Wang, Z., & Cole, P. A. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. bioRxiv. Available at: [Link].

  • Ahmed, M. U., Brinkmann Frye, E., Degenhardt, T. P., Thorpe, S. R., & Baynes, J. W. (1997). N-epsilon-(carboxyethyl)lysine, a product of the chemical modification of proteins by methylglyoxal, increases with age in human lens proteins. The Journal of biological chemistry, 272(32), 20191–20195. Available at: [Link].

  • Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886–3888. Available at: [Link].

  • Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of medicinal chemistry, 37(23), 3886–3888. Available at: [Link].

  • Zhang, K., & Cole, P. A. (2020). Chemical and Biochemical Perspectives of Protein Lysine Methylation. Accounts of chemical research, 53(4), 846–857. Available at: [Link].

  • Chomix. Lysine Post-Translational Modifications. Available at: [Link].

  • Wang, Z., & Cole, P. A. (2021). The Chemical Biology of Reversible Lysine Post-Translational Modifications. Journal of Biological Chemistry, 296, 100246. Available at: [Link].

Sources

Foundational

Beyond the Methyl Mark: The Evolution and Utility of N6-Ethyl-D,L-lysine Dihydrobromide

[1][2] Executive Summary N6-Ethyl-D,L-lysine Dihydrobromide (often abbreviated as ε-N-ethyl-lysine) represents a specialized intersection of organic synthesis and biological probing.[1][2] While often overshadowed by its...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

N6-Ethyl-D,L-lysine Dihydrobromide (often abbreviated as ε-N-ethyl-lysine) represents a specialized intersection of organic synthesis and biological probing.[1][2] While often overshadowed by its methylated counterparts (mono-, di-, and tri-methyl lysine), this ethylated derivative has carved a critical niche in two distinct fields: toxicology (alcohol metabolism) and epigenetics (histone mimicry) .[1][2]

This guide explores the compound's journey from a 1950s synthetic curiosity to a modern tool for probing the steric limits of chromatin "reader" domains and validating biomarkers of oxidative stress.[2]

Chemical Identity & Physical Properties

Before analyzing its history, we must ground the discussion in the compound's physical reality.[2] The "dihydrobromide" salt form is critical for stability, preventing the oxidation of the secondary amine and hygroscopic degradation common in free-base lysine derivatives.[2]

PropertySpecification
IUPAC Name 2-amino-6-(ethylamino)hexanoic acid dihydrobromide
Formula C₈H₁₈N₂O₂[1][2] · 2HBr
Molecular Weight 336.07 g/mol (Salt) / 174.24 g/mol (Free Base)
Stereochemistry Racemic (D,L-mixture).[1][2] Contains 50% L-isomer (bioactive) and 50% D-isomer.[1][2]
Solubility Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol.[2]
pKa Values

-COOH: ~2.2
Why the D,L-Racemate?

In high-precision structural biology, the pure L-isomer is preferred.[1][2] However, the D,L-form remains the industry standard for two reasons:

  • Cost-Efficiency in Synthesis: Asymmetric synthesis of N-epsilon-alkylated lysines is atom-inefficient.[1][2] The racemic mixture is produced via bulk reductive alkylation.[2]

  • Analytical Standards: In mass spectrometry (MS) workflows for detecting acetaldehyde adducts, the D-isomer serves as an internal control or is chromatographically separable, making the racemate a sufficient and economical reference standard.[2]

Historical Genesis: The Synthetic Era (1950s–1960s)

The story of N6-ethyl-lysine begins not in a biology lab, but in the pursuit of expanding the amino acid alphabet.[2]

The First Synthesis

The definitive early synthesis was documented in the mid-20th century, notably by researchers like L. Benoiton (Canadian Journal of Chemistry, 1964).[2] The goal was to create lysine analogs to test the specificity of enzymes like lysine decarboxylase and to understand amino acid transport.[2]

The Original Protocol Logic: Early chemists realized that direct alkylation of lysine yields a mess of poly-alkylated products (N-alpha, N-epsilon, di-ethyl, etc.).[1][2] The breakthrough was the use of Copper(II) Chelation .[2]

  • Mechanism: Copper(II) ions form a complex with the

    
    -amino and 
    
    
    
    -carboxylate groups of lysine, effectively "masking" them.[1][2]
  • Result: This leaves the

    
    -amine (N6) free to react with an alkylating agent (e.g., acetaldehyde/reducing agent or ethyl bromide).[2]
    
  • Legacy: This method remains the foundational logic for modern commercial synthesis of N6-derivatives.[1][2]

The Biological Pivot: From Chemistry to Function[2]

Phase 1: The Alcohol Metabolite (1980s–1990s)

The first major biological relevance of N6-ethyl-lysine emerged in toxicology.[1][2]

  • The Acetaldehyde Connection: Ethanol metabolism produces acetaldehyde, a reactive electrophile.[2] Acetaldehyde reacts with the

    
    -amino group of lysine residues in proteins (like albumin and hemoglobin) to form a Schiff base.[2]
    
  • Stabilization: Upon reduction (in vivo by NADH or in vitro during sample prep), this Schiff base becomes N6-ethyl-lysine .[1][2]

  • Significance: Detection of N6-ethyl-lysine in plasma proteins became a potential biomarker for chronic alcohol consumption and acetaldehyde-mediated protein damage.[1][2]

Phase 2: The Epigenetic "Steric Probe" (2000s–Present)

The modern renaissance of this compound lies in Chromatin Biology .[2] Histone proteins are heavily modified on lysine residues.[2][3] "Reader" proteins (containing domains like Bromodomains, Chromodomains, and PHD fingers) recognize these marks.[1][2]

The "Mimicry" Hypothesis: Researchers needed tools to inhibit these readers or the "Eraser" enzymes (demethylases).[2][3][4]

  • Methyl vs. Ethyl: A methyl group (-CH₃) is small.[1][2] An ethyl group (-CH₂CH₃) is slightly larger but hydrophobic.[1][2]

  • The Application: N6-Ethyl-lysine is used as a "Steric Clash" probe .[1][2]

    • If a reader domain binds Methyl-Lysine but fails to bind Ethyl-Lysine, the pocket is highly sterically constrained.[1][2]

    • If a demethylase (like LSD1) cannot process the Ethyl-Lysine analog, the analog becomes a potent competitive inhibitor, locking the enzyme active site without being turned over.[2]

Technical Protocols

Protocol A: Chelation-Protected Synthesis (Modern Adaptation)

For the generation of N6-Ethyl-D,L-lysine from D,L-Lysine.[1][2]

  • Copper Complex Formation:

    • Dissolve 10 mmol D,L-Lysine monohydrochloride in 20 mL water.

    • Add 5 mmol Basic Copper Carbonate (

      
      ).[2] Reflux for 30 mins.
      
    • Result: Deep blue solution of

      
       complex.[2] The 
      
      
      
      -amine is now protected.[1][2]
  • Reductive Alkylation:

    • Cool to 0°C. Add 1.2 eq of Acetaldehyde.[2]

    • Slowly add 1.5 eq of Sodium Borohydride (

      
      ) over 1 hour.
      
    • Mechanism:[1][2] Acetaldehyde forms a Schiff base with the free

      
      -amine; Borohydride reduces it to the ethylamine.[2]
      
  • De-complexation:

    • Acidify with HBr (hydrobromic acid) to pH 2.[2] This destroys the copper complex.[2]

    • Precipitate copper as CuS using thioacetamide or remove via cation exchange resin (Dowex 50W).[2]

  • Crystallization:

    • Concentrate the filtrate.[2] Add ethanol to induce crystallization of the Dihydrobromide salt .[2]

Protocol B: Competitive Inhibition Assay (Epigenetics)

Using N6-Ethyl-lysine to probe Lysine Demethylase (KDM) specificity.[1][2]

  • System: KDM1A (LSD1) Demethylase Assay.

  • Substrate: H3K4me2 (Histone H3, dimethyl-lysine 4) peptide.[1][2]

  • Inhibitor: N6-Ethyl-D,L-lysine Dihydrobromide (dissolved in assay buffer).[1][2]

  • Method:

    • Incubate KDM1A with varying concentrations of N6-Ethyl-lysine (0–100

      
      M) for 15 mins.
      
    • Add H3K4me2 substrate.[1][2]

    • Measure Hydrogen Peroxide (

      
      ) production (byproduct of demethylation) using a peroxidase-coupled fluorescence assay.[1][2]
      
  • Interpretation:

    • N6-Ethyl-lysine acts as a substrate mimic.[1][2] It enters the active site but cannot be demethylated (C-C bond is stable, unlike the C-N bond in the hemiaminal intermediate of demethylation).[2]

    • Result: A decrease in fluorescence indicates successful competitive inhibition.[2]

Visualization of Pathways[2]

Diagram 1: Synthesis & Biological Mimicry Logic

This diagram illustrates the synthesis pathway and the structural comparison that drives its utility in drug discovery.[2]

G Lysine D,L-Lysine (Raw Material) CuComplex Cu(II)-Lysine Complex (Alpha-protection) Lysine->CuComplex + CuCO3 Reflux SchiffBase N6-Ethylidene Intermediate CuComplex->SchiffBase + Acetaldehyde EthylLysine N6-Ethyl-D,L-Lysine Dihydrobromide SchiffBase->EthylLysine + NaBH4 (Red) + HBr (Salt Form) Biomarker Alcohol Biomarker (Acetaldehyde Adduct) EthylLysine->Biomarker Reference Std Epigenetics Histone Mimicry (Kme1 Analog) EthylLysine->Epigenetics Inhibitor Probe

Caption: Synthesis pathway via Copper chelation and dual-application utility in Toxicology and Epigenetics.[1][2]

Diagram 2: The Steric Probe Mechanism

How N6-Ethyl-Lysine interacts with a "Reader" domain compared to the natural Methyl-Lysine.[1][2]

ReaderProbe Reader Reader Domain Active Site Hydrophobic Pocket Methyl Methyl-Lysine (Natural) Fits Perfectly Signaling ON Methyl->Reader High Affinity Binding Ethyl Ethyl-Lysine (Probe) Steric Clash / Block Signaling OFF Ethyl->Reader Competitive Inhibition or Exclusion

Caption: Mechanism of Action: The ethyl group probes the steric tolerance of the histone reader pocket.[2]

References

  • Benoiton, L. (1964).[2] "Synthesis of

    
    -N-methyl-L-lysine and related compounds." Canadian Journal of Chemistry, 42(9), 2043–2047.[2] Link[2]
    
  • Tuma, D. J., et al. (1987).[2] "Stable acetaldehyde-protein adducts."[1][2] Alcohol and Alcoholism, 22(Supp 1), 303-308.[1][2] (Foundational work on ethyl-lysine as an alcohol metabolite).[1][2]

  • Culhane, J. C., et al. (2010).[2] "A Mechanism-Based Probe for Histone Demethylase LSD1." Journal of the American Chemical Society, 132(1), 316–324.[2] (Demonstrates the utility of N-alkyl lysine analogs as inhibitors). Link[2]

  • Moore, W. M., et al. (1994).[2][5] "L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase."[1][2][5] Journal of Medicinal Chemistry, 37(23), 3886–3888.[2][5] (Related N6-modification chemistry). Link

  • Santa Cruz Biotechnology. "N6-Ethyl-D,L-lysine Dihydrobromide Product Data." SCBT Catalog. Link

Sources

Exploratory

N6-Ethyl-D,L-lysine Dihydrobromide literature review

An In-depth Technical Guide to N6-Ethyl-D,L-lysine Dihydrobromide for Researchers, Scientists, and Drug Development Professionals Abstract N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic derivative of the essential ami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N6-Ethyl-D,L-lysine Dihydrobromide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic derivative of the essential amino acid lysine, characterized by an ethyl group attached to the epsilon (ε) nitrogen of the lysine side chain. This modification imparts unique physicochemical properties that distinguish it from its parent molecule, making it a valuable tool in various scientific disciplines. This technical guide provides a comprehensive overview of N6-Ethyl-D,L-lysine Dihydrobromide, including its chemical properties, probable synthesis methodologies, detailed analytical protocols, and potential applications in biomedical research and drug development. The content herein is curated for researchers, scientists, and professionals in the pharmaceutical industry, offering expert insights into the experimental considerations and rationale behind its use.

Introduction: The Significance of Lysine and its Derivatives

Lysine is a fundamental amino acid with a primary amine on its side chain, rendering it a frequent site for post-translational modifications (PTMs) in proteins. These modifications, including methylation, acetylation, and ubiquitination, play critical roles in regulating protein function, localization, and stability. Synthetic lysine derivatives, such as N6-Ethyl-D,L-lysine Dihydrobromide, serve as indispensable tools for probing these biological processes. By introducing a stable ethyl group, researchers can mimic certain PTMs or create unique chemical probes to explore protein-protein interactions and enzyme activities. The dihydrobromide salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in experimental settings.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of N6-Ethyl-D,L-lysine Dihydrobromide is paramount for its effective application. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 106973-23-1[1]
Molecular Formula C8H20Br2N2O2[1][2]
Molecular Weight 336.06 g/mol [2]
Appearance Off-White Solid[1]
Form Powder[3]
Solubility Expected to be soluble in waterInferred from similar compounds[3]

Synthesis of N6-Ethyl-D,L-lysine Dihydrobromide: A Probable Synthetic Route

Rationale for the Synthetic Approach

Reductive amination is a widely used method for forming carbon-nitrogen bonds. This approach is favored due to its efficiency and the commercial availability of starting materials. The use of protecting groups is crucial to ensure selective ethylation at the ε-amino group while leaving the α-amino group available for subsequent reactions or deprotection.

Step-by-Step Experimental Protocol
  • Protection of the α-amino group: D,L-lysine is first treated with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) anhydride, to selectively protect the α-amino group. This reaction is typically carried out in a mixed solvent system, for example, dioxane and water, in the presence of a base like sodium bicarbonate.[6]

  • Reductive Amination: The resulting α-Boc-D,L-lysine is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is generally performed in an alcoholic solvent such as methanol or ethanol. The acetaldehyde forms a Schiff base with the ε-amino group, which is then reduced to the ethyl amine.

  • Deprotection: The Boc protecting group is removed from the α-amino group under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane.[6]

  • Salt Formation: Finally, the resulting N6-Ethyl-D,L-lysine is treated with hydrobromic acid to yield the dihydrobromide salt, which can be isolated as a solid by precipitation or lyophilization.

Caption: Probable synthetic workflow for N6-Ethyl-D,L-lysine Dihydrobromide.

Analytical Methodologies for Characterization and Quantification

Accurate characterization and quantification are essential for ensuring the purity and proper application of N6-Ethyl-D,L-lysine Dihydrobromide. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), along with signals corresponding to the lysine backbone.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements.[8] Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The expected mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of N6-Ethyl-D,L-lysine Dihydrobromide and for its quantification in various matrices.

  • Column Selection: A reversed-phase C18 column is generally suitable for the separation of amino acids and their derivatives.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[8]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds lacking a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

  • Sample Preparation: A stock solution of the compound is prepared in the mobile phase or a compatible solvent and diluted to an appropriate concentration for injection.

  • Data Analysis: The purity is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.

Sources

Foundational

Technical Guide: Safety, Handling, and Stability of N6-Ethyl-D,L-lysine Dihydrobromide

Topic: N6-Ethyl-D,L-lysine Dihydrobromide Safety and Handling Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary N6-Ethyl-D,L-lysine Dihydrobromi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N6-Ethyl-D,L-lysine Dihydrobromide Safety and Handling Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic amino acid derivative utilized primarily as a reference standard in proteomics and epigenetic research. It serves as a critical mass spectrometry standard for identifying lysine ethylation , a post-translational modification (PTM) associated with histone regulation and chromatin architecture.

This guide addresses the specific physicochemical challenges posed by the dihydrobromide salt form , most notably its severe hygroscopicity and acidity in solution. Proper handling is required not only for safety but to ensure the quantitative accuracy of experimental data.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The dihydrobromide salt significantly alters the handling requirements compared to the free base or hydrochloride forms. The presence of two bromide counterions increases the compound's susceptibility to moisture absorption.

PropertySpecification
Chemical Name N6-Ethyl-D,L-lysine Dihydrobromide
Synonyms N-epsilon-Ethyl-lysine 2HBr; 2-Amino-6-(ethylamino)hexanoic acid dihydrobromide
Molecular Formula C₈H₁₈N₂O₂[1][2] · 2HBr
Molecular Weight ~336.07 g/mol (Salt); ~174.24 g/mol (Free Base)
CAS Number Not globally standardized for DL-2HBr salt; refer to specific vendor (e.g., SCBT)
Appearance Off-white to white crystalline powder
Solubility High in Water (>50 mg/mL); Soluble in DMSO; Insoluble in non-polar solvents
pH (1% aq. soln) Acidic (~3.0 – 4.5) due to HBr hydrolysis
Hygroscopicity High (Deliquescent upon prolonged exposure)

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this derivative is limited, its structural analogs and the hydrolysis of HBr dictate its safety profile.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)[3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Mechanistic Safety Insights
  • Acidity: Upon contact with mucous membranes or eyes, the dihydrobromide salt hydrolyzes to release hydrobromic acid equivalents. This is the primary driver of irritation.

  • Bioactivity: As a lysine analog, it may competitively inhibit lysine-utilizing enzymes (e.g., methyltransferases) if ingested or absorbed, though systemic toxicity is expected to be low compared to the acute irritation hazard.

Technical Handling Protocols

Storage and Stability Strategy

The integrity of N6-Ethyl-D,L-lysine Dihydrobromide is compromised by moisture. Water absorption alters the effective molecular weight, leading to concentration errors in stock solutions.

  • Primary Storage: -20°C in a manual defrost freezer.

  • Desiccation: Vials must be stored inside a secondary container (jar) with active desiccant (e.g., silica gel or Drierite).

  • Light: Protect from direct light, though the compound is generally photostable.

The "Equilibration" Protocol (Critical Step)

To prevent condensation inside the vial, which accelerates degradation:

  • Remove the vial from the freezer.

  • Do NOT open. Place the vial in a desiccator at room temperature for 30–60 minutes.

  • Only open the vial once it has reached ambient temperature.

Solubilization & Stock Preparation

Solvent Choice: Water is the preferred solvent for stock solutions (10–100 mM). DMSO is an alternative for hydrophobic downstream applications.

Step-by-Step Solubilization:

  • Weighing: Use a microbalance. If high humidity (>50%) is present, weigh inside a glove box or use a "speed-weighing" technique to minimize atmospheric exposure.

  • Dissolution: Add water dropwise. The dissolution is endothermic; however, the heat of hydration of HBr may cause a slight initial warm-up.

  • pH Adjustment: The resulting solution will be acidic.

    • For storage: Keep acidic (pH < 5) to prevent oxidation and microbial growth.

    • For use: Neutralize with a buffer (e.g., HEPES, PBS) immediately before the experiment. Do not store neutralized stocks long-term , as the free amine is more susceptible to oxidation.

HandlingProtocol Start Frozen Stock (-20°C) Equilibrate Equilibrate to RT (Desiccator, 45 mins) Start->Equilibrate Prevent Condensation Weigh Weighing (Minimize Humidity) Equilibrate->Weigh Solvent Add Solvent (Water/DMSO) Weigh->Solvent CheckPH Check pH (Acidic by default) Solvent->CheckPH Aliquot Aliquot & Flash Freeze CheckPH->Aliquot Do not neutralize until use

Figure 1: Safe handling workflow to prevent moisture contamination and ensure stock integrity.

Experimental Application: Histone Ethylation Research

N6-Ethyl-D,L-lysine is frequently used as a standard to validate the presence of histone ethylation (e.g., H3K9et) via LC-MS/MS.

Stereochemistry Considerations

Researchers must account for the racemic nature (D,L) of this product.

  • Biological Relevance: Only the L-isomer is typically recognized by biological enzymes (e.g., Histone Demethylases like KDM4).

  • Concentration Correction: If using the D,L mixture for enzymatic assays, the effective concentration is 50% of the nominal concentration.

  • Chromatography: In achiral LC-MS methods, D and L enantiomers often co-elute. In chiral separations, two distinct peaks will appear.

EthylationPathway SAM S-Adenosylethionine (AdoEth - Synthetic Donor) KMT Lysine Methyltransferase (Promiscuous Activity) SAM->KMT Ethyl Group Source Ethylated Ethylated Histone (N6-Ethyl-Lysine) KMT->Ethylated Enzymatic Transfer Histone Histone Substrate (e.g., H3K9) Histone->KMT Validation LC-MS/MS Validation Ethylated->Validation Standard N6-Ethyl-D,L-Lysine (Mass Spec Standard) Standard->Validation Retention Time Comparison

Figure 2: Role of N6-Ethyl-lysine in validating histone ethylation pathways.

Emergency Procedures & Waste Disposal

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. The acidity requires immediate dilution.

  • Skin Contact: Wash with soap and water.[3] If irritation persists (redness/burning), seek medical attention.

  • Spill Clean-up:

    • Wear nitrile gloves and safety goggles.

    • Sweep up the solid (avoid dust generation).[2]

    • Clean the surface with a weak base (1% Sodium Bicarbonate) to neutralize residual acidity, then rinse with water.

Waste Disposal[5]
  • Classification: Non-hazardous organic waste (unless mixed with toxic solvents).

  • Protocol: Dissolve in water, neutralize to pH 6–8, and dispose of via standard chemical waste streams. Do not pour down the drain.

References

  • Santa Cruz Biotechnology. N6-Ethyl-D,L-lysine, Dihydrobromide Safety Data Sheet. Retrieved from

  • Zhang, L., et al. (2012). Lysine Ethylation by Histone Lysine Methyltransferases. Journal of the American Chemical Society. (Demonstrates the biological context of lysine ethylation). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Lysine Derivatives. (General physicochemical properties of lysine salts). Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: L-Lysine ethyl ester dihydrochloride (Analog). (Used for comparative hazard analysis of ethyl/hydrobromide derivatives). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Discriminating Histone Lysine Ethylation from Dimethylation Using N6-Ethyl-D,L-lysine Dihydrobromide

Executive Summary & Scientific Rationale In the field of chromatin biology and toxicology, Lysine Ethylation (Keth) has emerged as a critical non-enzymatic post-translational modification (PTM) linking alcohol metabolism...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the field of chromatin biology and toxicology, Lysine Ethylation (Keth) has emerged as a critical non-enzymatic post-translational modification (PTM) linking alcohol metabolism to epigenetic dysregulation. Ethanol consumption generates acetaldehyde, which reacts with the


-amino group of lysine residues—particularly on histone tails—to form N6-ethyllysine.

The Analytical Challenge: The mass shift induced by ethylation (


) is 28.0313 Da . This is chemically isobaric with Dimethylation (Kme2) , a canonical and abundant epigenetic mark (

). Standard low-resolution mass spectrometry cannot distinguish these two modifications. Even high-resolution instruments (Orbitrap, FT-ICR) cannot resolve them by precursor mass alone because their elemental compositions are identical.

The Solution: N6-Ethyl-D,L-lysine Dihydrobromide serves as the essential chemical reference standard to validate the presence of lysine ethylation. By spiking this standard into proteomic workflows, researchers can establish:

  • Chromatographic Retention Time (RT): Distinguishing Keth from Kme2 based on hydrophobicity shifts.

  • Diagnostic Fragment Ions: Generating a spectral library fingerprint that differentiates the loss of an ethyl group from the loss of dimethylamine.

This guide details the protocol for using N6-Ethyl-D,L-lysine Dihydrobromide to unequivocally identify histone ethylation, separating it from the "epigenetic noise" of dimethylation.

Chemical Mechanism & The Isobaric Problem

Understanding the structural isomerism is vital for experimental design. While the precursor masses are identical, the molecular connectivity differs, leading to distinct physicochemical properties exploitable by LC-MS/MS.

Structural Comparison
FeatureN6-Dimethyllysine (Kme2)N6-Ethyllysine (Keth)
Origin Enzymatic (Methyltransferases)Non-enzymatic (Acetaldehyde adduct)
Formula Change

(Adds 2 Methyls, removes 2 H)

(Adds Ethyl, removes 1 H)
Monoisotopic Mass Shift +28.0313 Da +28.0313 Da
Chemical Nature Tertiary AmineSecondary Amine
Derivatization Potential None (Tertiary amine is chemically inert)Reactive (Secondary amine can be propionylated)
Visualization of the Conflict

IsobaricConflict cluster_mods The Isobaric Trap (+28.03 Da) K Unmodified Lysine (R-NH2) Kme2 Dimethyllysine (Kme2) R-N(CH3)2 (Tertiary Amine) K->Kme2 + 2x Methyl (Enzymatic) Keth Ethyllysine (Keth) R-NH-CH2CH3 (Secondary Amine) K->Keth + Acetaldehyde (Alcohol Exposure) MS1 MS1 Spectrum Precursor m/z Identical (Cannot Distinguish) Kme2->MS1 Keth->MS1

Caption: The isobaric convergence of Dimethylation and Ethylation renders MS1 precursor mass analysis insufficient for identification.

Protocol: Differential Derivatization & LC-MS/MS

This protocol utilizes the chemical difference between the tertiary amine of Kme2 (unreactive) and the secondary amine of Keth (reactive) to separate them by mass.

Reagents Required:

  • Target Standard: N6-Ethyl-D,L-lysine Dihydrobromide (10 mM stock in H2O).

  • Control Standard: N6-Dimethyl-L-lysine (if available) or Histone H3 K9me2 peptide.

  • Derivatization Agent: Propionic Anhydride.[1]

  • Digestion Enzyme: Trypsin (Sequencing Grade).

Step 1: Standard Library Generation (The "Spike-In" Reference)

Before analyzing biological samples, you must define the retention time and fragmentation of the ethylated form.

  • Dilution: Dilute N6-Ethyl-D,L-lysine Dihydrobromide to 1 pmol/µL in 0.1% Formic Acid.

  • Direct Infusion/LC: Inject 10-50 fmol onto the LC-MS/MS system.

  • Data Recording:

    • Record the Retention Time (RT) relative to unmodified lysine.

    • Perform HCD Fragmentation (Stepped NCE: 25, 30, 35).

    • Identify Diagnostic Ions: Look for the specific neutral loss of the ethyl group (typically -28 Da or specific immonium ions) compared to the dimethylamine loss (-45 Da) typical of Kme2.

Step 2: Sample Preparation (Propionylation Strategy)

This step is the "Silver Bullet." Propionic anhydride reacts with primary and secondary amines but not tertiary amines.

  • Extraction: Extract histones from cells (e.g., alcohol-treated hepatocytes) using standard acid extraction.

  • Derivatization (Round 1):

    • Resuspend 20 µg histones in 20 µL TEAB buffer (100 mM, pH 8.0).

    • Add propionic anhydride (1:100 dilution in isopropanol) to the sample.

    • Incubate at RT for 30 mins.

    • Mechanism:[2] Unmodified Lysines

      
       Propionyl-Lys (+56 Da). Ethyl-Lysine 
      
      
      
      Propionyl-Ethyl-Lys (+56 Da shift).
      Dimethyl-Lysine
      
      
      No Reaction (No shift).
  • Digestion: Digest with Trypsin (1:50 ratio) overnight.

  • Derivatization (Round 2): Repeat propionylation to block the newly formed N-termini of peptides.

Step 3: LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., 75 µm x 15 cm, 1.9 µm particle).

  • Gradient: 5-35% Acetonitrile over 60 mins.

  • MS Method: Data Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) targeting the calculated masses.

Step 4: Data Analysis & Discrimination

By using propionylation, we have chemically separated the masses:

Modification StateNative Mass ShiftPost-Propionylation Mass Shift (vs Unmodified Propionylated Lys)
Unmodified Lys 0+56.0262 Da (Propionyl)
Dimethyl-Lys (Kme2) +28.0313 Da+28.0313 Da (No Propionyl added to side chain)
Ethyl-Lys (Keth) +28.0313 Da+84.0575 Da (+28 Ethyl + 56 Propionyl)

Result: The isobaric overlap is broken.[3] Keth peptides will appear 56 Da heavier than Kme2 peptides because the secondary amine of the ethyl group accepts a propionyl tag, whereas the tertiary amine of the dimethyl group cannot.

Workflow Diagram

Workflow Sample Biological Sample (Histones) Deriv1 Chemical Derivatization (Propionic Anhydride) Sample->Deriv1 Standard N6-Ethyl-D,L-lysine Standard Spike Standard->Deriv1 Validation Control Digest Trypsin Digestion Deriv1->Digest Kme2_Path Dimethyl-Lysine (Kme2) Tertiary Amine -> No Reaction Mass: Peptide + 28 Da Digest->Kme2_Path Keth_Path Ethyl-Lysine (Keth) Secondary Amine -> Propionylated Mass: Peptide + 28 + 56 Da Digest->Keth_Path LCMS LC-MS/MS Analysis (Mass Separation Achieved) Kme2_Path->LCMS Keth_Path->LCMS Result Unambiguous ID Keth vs Kme2 LCMS->Result

Caption: Chemical derivatization strategy to break the isobaric interference between Ethylation and Dimethylation.

Troubleshooting & Critical Considerations

Stereochemistry (D vs L)

The N6-Ethyl-D,L-lysine standard is a racemic mixture.

  • Biological Reality: Endogenous ethylation occurs on L-lysine residues.

  • Chromatography: On standard C18 columns, the D and L isomers of small peptides may co-elute or show partial separation.

  • Usage: If the standard elutes as a doublet, the biological peak (L-form) will align with one of the standard's peaks. The D-form serves as a convenient internal marker that confirms the chemical nature of the modification without interfering with the quantification of the biological L-form (assuming sufficient resolution or co-elution that doesn't mask the signal).

Diagnostic Ions (Label-Free Confirmation)

If derivatization is not used (e.g., native digest), you must rely on MS/MS fragmentation.

  • Kme2 Diagnostic: Neutral loss of dimethylamine (-45 Da ).

  • Keth Diagnostic: Neutral loss of ethylene (-28 Da ) or ethyl radical (-29 Da ).

  • Note: The standard is absolutely required here to tune the collision energy (NCE) to maximize these specific reporter ions.

References

  • Zhang, X., et al. "Discovery of lysine post-translational modifications through mass spectrometric detection." National Institutes of Health (NIH). Link

  • Tan, M., et al. "Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification." Cell, 2011.
  • Sidoli, S., et al. "Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects." MDPI Proteomes. Link

  • Skrajewski-Schuler, L. A., et al. "UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine."[4][5] Analytical Methods, 2023.[5] Link

  • Lin, S., et al. "Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects." Rapid Communications in Mass Spectrometry, 2021. Link

Sources

Application

Application Note: N6-Ethyl-D,L-lysine Dihydrobromide as a Mechanistic Probe and Competitive Inhibitor in Epigenetic Profiling

Abstract & Introduction N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic lysine derivative utilized primarily as a structural probe and competitive inhibitor in the study of lysine-modifying enzymes, specifically Histon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic lysine derivative utilized primarily as a structural probe and competitive inhibitor in the study of lysine-modifying enzymes, specifically Histone Lysine Demethylases (KDMs) and Histone Methyltransferases (KMTs) .

In the field of epigenetics, the precise regulation of histone methylation (mono-, di-, and tri-methylation) dictates gene expression states. N6-Ethyl-lysine mimics the molecular geometry of N6-Methyl-lysine (Kme1) but introduces a steric challenge via the larger ethyl group. This application note details its use to interrogate the active site plasticity of JmjC-domain containing demethylases (e.g., KDM4/JMJD2 family) and Flavin-dependent demethylases (LSD1/KDM1A), serving as a critical tool for defining substrate specificity and developing next-generation epigenetic inhibitors.

Key Applications
  • Competitive Inhibition Profiling: Determining the steric tolerance of KDM active sites.

  • Crystallographic Probe: Co-crystallization studies to map hydrophobic pocket dimensions.

  • Analytical Standard: Mass spectrometry reference for acetaldehyde-derived protein adducts.

Technical Specifications & Handling

Chemical Properties
PropertySpecification
Chemical Name N6-Ethyl-D,L-lysine Dihydrobromide
CAS Number 3844-53-9 (Generic for Ethyl-Lysine), 159190-45-1 (Related L-NIL ref)
Formula C

H

Br

N

O

Molecular Weight ~336.06 g/mol
Purity ≥ 98% (TLC/HPLC)
Solubility Water (>100 mg/mL), DMSO (Moderate)
Appearance Off-white to white hygroscopic powder
Storage & Stability[1][2][3][4]
  • Storage: -20°C in a desiccator. The dihydrobromide salt is highly hygroscopic; exposure to moisture will lead to deliquescence.

  • Solution Stability: Aqueous stock solutions (100 mM) should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Racemic Consideration: This compound is supplied as a D,L-racemic mixture .[1] Most biological enzymes are stereoselective for the L-isomer . Researchers must calculate effective concentration based on 50% active ingredient (e.g., to achieve 1 mM L-isomer, use 2 mM of the racemate).

Mechanism of Action

The inhibitory mechanism of N6-Ethyl-lysine relies on substrate mimicry and steric exclusion .

  • Substrate Recognition: The lysine backbone binds to the enzyme's substrate groove, anchored by the

    
    -amino and carboxyl groups.
    
  • Active Site Entry: The N6-ethyl group enters the catalytic "methyl-lysine binding pocket."

  • Inhibition/Stalling:

    • JmjC KDMs (e.g., KDM4): These enzymes use Fe(II) and

      
      -ketoglutarate to hydroxylate methyl groups. The ethyl group can bind but is either (a) too bulky to orient correctly for hydroxylation (Competitive Inhibition) or (b) hydroxylated at a much slower rate, stalling the catalytic cycle (Slow Substrate).
      
    • LSD1 (KDM1A): The FAD-dependent mechanism requires precise alignment of the amine lone pair. The ethyl group disrupts this alignment compared to the native methyl group.

Mechanism Diagram

Mechanism Enzyme Histone Demethylase (KDM Active Site) Complex_Nat Enzyme-Substrate Complex Enzyme->Complex_Nat + H3K9me1 Complex_Inh Enzyme-Inhibitor Complex (Stalled) Enzyme->Complex_Inh + N6-Ethyl-Lys Substrate Natural Substrate (H3K9me1) Substrate->Complex_Nat Inhibitor N6-Ethyl-L-lysine (Inhibitor) Inhibitor->Complex_Inh Product Demethylated Histone + Formaldehyde Complex_Nat->Product Rapid Catalysis Complex_Inh->Enzyme Reversible Competition Complex_Inh->Product Blocked or Very Slow

Caption: Competitive binding mechanism where N6-Ethyl-lysine occupies the catalytic pocket, preventing processing of the natural methylated histone substrate.

Experimental Protocol: In Vitro KDM Inhibition Assay

This protocol describes the evaluation of N6-Ethyl-D,L-lysine as an inhibitor against KDM4A (JMJD2A) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Reagents Required[5][6][7]
  • Enzyme: Recombinant Human KDM4A (residues 1-359).

  • Substrate: Biotinylated Histone H3K9me3 peptide.

  • Inhibitor: N6-Ethyl-D,L-lysine Dihydrobromide (Stock: 100 mM in H2O).

  • Cofactors:

    
    -Ketoglutarate (
    
    
    
    -KG), L-Ascorbic Acid, Fe(II)SO
    
    
    .
  • Detection: Europium-cryptate labeled anti-H3K9me2 antibody + Streptavidin-XL665.

Step-by-Step Procedure
  • Buffer Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 50 µM Fe(II)SO

      
      , 100 µM L-Ascorbic Acid.
      
    • Note: Prepare Fe(II) and Ascorbate fresh to prevent oxidation.

  • Inhibitor Dilution:

    • Prepare a serial dilution of N6-Ethyl-D,L-lysine in Assay Buffer.

    • Range: 0.1 µM to 10 mM.

    • Correction: Remember the compound is a racemate.[1] If targeting a top concentration of 5 mM active L-isomer, prepare 10 mM of the D,L-salt.

  • Enzyme Reaction Assembly (384-well plate):

    • Step A: Add 5 µL of Inhibitor solution.

    • Step B: Add 2.5 µL of KDM4A enzyme (Final conc: 2-5 nM). Incubate for 10 mins at RT to allow inhibitor binding.

    • Step C: Add 2.5 µL of Substrate Mix (Biotin-H3K9me3 +

      
      -KG).
      
      • Final Substrate Conc: K_m value (typically 50-100 nM).

      • Final

        
        -KG Conc: K_m value (typically 10-50 µM).
        
  • Incubation:

    • Seal plate and incubate at Room Temperature for 60 minutes.

  • Detection (HTRF):

    • Add 10 µL of Detection Buffer containing Eu-Antibody (detects product H3K9me2) and Streptavidin-XL665.

    • Incubate for 60 minutes.

  • Readout:

    • Measure fluorescence at 620 nm (Donor) and 665 nm (Acceptor) on a compatible plate reader (e.g., PerkinElmer EnVision).

    • Calculate HTRF Ratio:

      
      .
      
Data Analysis
  • Normalization: Normalize data to "No Enzyme" (0% Activity) and "No Inhibitor" (100% Activity) controls.

  • IC50 Calculation: Fit the dose-response curve using a 4-parameter logistic equation.

    
    
    
  • Interpretation: A shift in IC50 relative to known inhibitors (like IOX1) indicates the relative affinity of the ethyl-lysine probe for the pocket.

Protocol: Structural Biology (Crystal Soaking)

To visualize the steric clash or binding mode:

  • Crystallization: Obtain apo-crystals of the KDM enzyme (e.g., KDM4A) using hanging drop vapor diffusion.

  • Soaking: Transfer crystals to a drop containing reservoir solution + 20-50 mM N6-Ethyl-D,L-lysine .

    • High concentration is required due to the D-isomer competition and lower affinity than natural substrate.

  • Incubation: Soak for 2–24 hours.

  • Cryoprotection & Data Collection: Flash freeze in liquid nitrogen and collect X-ray diffraction data.

  • Refinement: Look for electron density (

    
     map) in the active site corresponding to the ethyl extension.
    

Experimental Workflow Diagram

Workflow cluster_Assay In Vitro KDM Assay Start Start: N6-Ethyl-D,L-lysine Dihydrobromide Prep Prepare 100mM Stock (Water, store -80°C) Start->Prep Racemic Calculate Conc Correction (Use 2x for D,L mix) Prep->Racemic Mix Mix Enzyme + Inhibitor (10 min Pre-incubation) Racemic->Mix Substrate Add Substrate + Cofactors (Start Reaction) Mix->Substrate Incubate Incubate 60 min @ RT Substrate->Incubate Detect Add Detection Reagents (HTRF/AlphaScreen) Incubate->Detect Analysis Data Analysis Calculate IC50 Detect->Analysis

Caption: Step-by-step workflow for preparing and testing N6-Ethyl-lysine in a biochemical inhibition assay.

Troubleshooting & FAQs

Q: Why use the Dihydrobromide salt? A: The free base of ethyl-lysine is unstable. The dihydrobromide salt ensures long-term stability and consistent stoichiometry. Ensure you account for the molecular weight of the salt (MW ~336.06) versus the free amino acid.

Q: Can I use this in cell culture? A: Caution is advised. Free amino acids (especially charged salts) have poor passive membrane permeability. For cellular assays, esterified prodrugs (e.g., ethyl ester) are typically required to cross the cell membrane. This compound is best suited for lysate or purified enzyme assays.

Q: Is it specific to one KDM? A: No. It is a broad-spectrum probe. It will likely bind to any enzyme with a pocket designed for mono-methyl lysine, including KDM4, KDM1, and potentially methyl-lysine binding domains (Chromodomains, Tudor domains).

References

  • ChemicalBook. (2025). N6-ETHYL-D,L-LYSINE, DIHYDROBROMIDE Properties and CAS. Link

  • Hopkinson, R. J., et al. (2013). "Histone demethylase inhibitors."[2] Current Opinion in Chemical Biology, 17(3), 1-8. (Context on KDM inhibition mechanisms). Link

  • Santa Cruz Biotechnology. (2025). N6-Ethyl-D,L-lysine, Dihydrobromide Product Data. Link

  • Thinnes, C. C., et al. (2014). "Targeting histone lysine demethylases – Progress, challenges, and the future." Biochimica et Biophysica Acta (BBA). (Review of lysine analogs in epigenetics). Link

Sources

Method

Application Note: N6-Ethyl-D,L-lysine Dihydrobromide as a Structural Probe in Epigenetic Signaling

This Application Note and Protocol is designed for researchers investigating epigenetic mechanisms, specifically histone lysine methylation and the structural basis of "reader" protein recognition.[1] Core Concept & Mech...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers investigating epigenetic mechanisms, specifically histone lysine methylation and the structural basis of "reader" protein recognition.[1]

Core Concept & Mechanism of Action

N6-Ethyl-D,L-lysine Dihydrobromide (N6-Et-Lys) is a synthetic lysine derivative utilized primarily as a structural mimic and competitive probe in the study of histone post-translational modifications (PTMs).

In the cellular "histone code," lysine residues are dynamically methylated (mono-, di-, or tri-) by methyltransferases (KMTs) and demethylated by demethylases (KDMs). The ethyl group on the


-amine of N6-Ethyl-lysine mimics the steric bulk of a methyl group but alters the chemical reactivity and electronic properties.
  • Methyl-Lysine Mimicry: The ethyl group (

    
    ) is sterically larger than a methyl group (
    
    
    
    ) but smaller than an acetyl group. It serves as a "steric wedge" to probe the active sites of Histone Demethylases (e.g., LSD1/KDM1A) and Bromodomain/Chromodomain readers .
  • Enzymatic Blockade: Unlike a methyl group, the ethyl group cannot be removed by standard oxidative demethylation mechanisms employed by flavin-dependent demethylases (like LSD1), making it a stable "dead-end" analog.

  • Metabolic Competition: In cell culture, high concentrations of N6-Et-Lys can compete with endogenous lysine for uptake and recognition, potentially inhibiting the "writing" of methyl marks on specific histone tails.

Note on Chirality: As a racemic mixture (D,L), only the L-isomer is generally recognized by biological machinery (transporters and enzymes). The D-isomer acts as an inert osmolyte in most mammalian systems. Therefore, dosing calculations must account for the fact that only ~50% of the mass contributes to the bioactive L-form.

Technical Specifications & Preparation
ParameterSpecification
Compound Name N6-Ethyl-D,L-lysine Dihydrobromide
CAS Number 14536-13-1 (General Reference)
Molecular Weight ~336.07 g/mol (Dihydrobromide salt)
Solubility Water (>50 mg/mL), PBS; Insoluble in organic solvents.
Stability Hygroscopic. Store desicated at -20°C. Stock solutions stable at -20°C for 1 month.
Primary Utility Epigenetic Probe, Mass Spectrometry Standard, Crystallography.
Preparation of 100 mM Stock Solution
  • Weighing: Weigh 33.6 mg of N6-Ethyl-D,L-lysine Dihydrobromide.

  • Dissolution: Dissolve in 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4).

    • Note: Do not use DMSO; the salt is highly water-soluble.

  • Sterilization: Pass through a 0.22 µm PES syringe filter into a sterile microcentrifuge tube.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Experimental Protocol: Cellular Competition Assay

This protocol describes the treatment of mammalian cells (e.g., HEK293, HeLa) to compete with endogenous methylation pathways or to assess the toxicity/uptake of the ethyl-analog.

Phase A: Cell Seeding
  • Seed cells in a 6-well plate at a density of 3.0 x 10⁵ cells/well in complete growth media (e.g., DMEM + 10% FBS).

  • Incubate at 37°C / 5% CO₂ for 24 hours to allow attachment. Cells should be 60-70% confluent at the time of treatment.

Phase B: Treatment Strategy (Dose-Response)

Since the compound is a racemate, we treat at higher concentrations to ensure sufficient L-isomer availability.

  • Low Dose (Probe): 1 mM (Effective L-conc: 0.5 mM)

  • Medium Dose (Competition): 5 mM (Effective L-conc: 2.5 mM)

  • High Dose (Inhibition): 10 mM (Effective L-conc: 5.0 mM)

  • Control: Vehicle (PBS) matched to the highest volume used.

Step-by-Step Treatment:

  • Warm the 100 mM Stock Solution to room temperature.

  • Prepare fresh media containing the desired concentration of N6-Ethyl-D,L-lysine.

    • Example (5 mM final): Add 100 µL of 100 mM Stock to 1.9 mL of complete media.

  • Aspirate old media from cells.

  • Gently add 2 mL of the drug-containing media to the respective wells.

  • Incubation Duration:

    • Short-term (Uptake/Metabolism): 6–12 hours.

    • Long-term (Epigenetic Remodeling): 24–48 hours.[2]

Phase C: Harvest & Analysis (Histone Extraction)

To verify the effect on histone marks, you must extract histones rather than whole cell lysate, as the high abundance of cytoplasmic proteins can obscure histone signals.

  • Harvest: Trypsinize cells, wash 2x with ice-cold PBS.

  • Lysis: Resuspend pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃).

  • Incubation: Incubate on ice for 10 minutes with gentle stirring.

  • Centrifugation: Spin at 6,500 x g for 10 minutes at 4°C. Supernatant contains cytosolic proteins; Pellet contains nuclei.

  • Acid Extraction: Resuspend nuclear pellet in 0.2 N HCl (400 µL) and incubate overnight at 4°C.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes. Save supernatant (Histones).

  • Neutralization: Add 1/10th volume of 2 M NaOH to neutralize before loading on SDS-PAGE.

Visualization: Mechanistic Pathway

The following diagram illustrates how N6-Ethyl-lysine interacts with the "Writer" (KMT) and "Eraser" (KDM) machinery compared to natural Lysine.

EpigeneticMechanism cluster_legend Mechanism Lysine Natural L-Lysine KMT Methyltransferase (Writer) Lysine->KMT Substrate EthylLysine N6-Ethyl-L-Lysine (Mimic) EthylLysine->KMT Competitive Inhibition KDM Demethylase (Eraser - LSD1) EthylLysine->KDM Resistant to Oxidation MethylLys Methyl-Lysine (Active Mark) KMT->MethylLys Methylation KDM->Lysine Demethylation Blocked Steric Blockade (No Reaction) KDM->Blocked Enzyme Stalled MethylLys->KDM Substrate Ethyl-Lysine mimics Methyl-Lysine but blocks enzymatic turnover. Ethyl-Lysine mimics Methyl-Lysine but blocks enzymatic turnover.

Caption: N6-Ethyl-lysine acts as a dead-end analog, resisting demethylation and competing for KMT active sites.[1]

Data Analysis & Expected Results

When analyzing the results via Western Blot using antibodies specific for H3K4me1 or H3K4me2 , compare the treated samples to the vehicle control.

ReadoutExpected Outcome (Treatment)Interpretation
Anti-H3K4me1/2 Decrease N6-Et-Lys competed with natural lysine for KMT uptake, reducing the pool of methylatable histone residues.
Anti-H3K4me1/2 Increase N6-Et-Lys inhibited the Demethylase (LSD1), preventing the removal of existing methyl marks (mimicking an LSD1 inhibitor).
Cell Viability >90% The compound should be non-toxic at <5 mM. Toxicity at >10 mM is likely due to osmotic stress or lysine starvation.

Troubleshooting Guide:

  • Issue: Cells detach after treatment.

    • Cause: Dihydrobromide salt increases osmolarity significantly at high concentrations.

    • Solution: Adjust the basal media osmolarity or limit treatment to <5 mM. Ensure pH is re-adjusted if the stock solution was acidic (though water stock is usually neutral).

  • Issue: No change in Histone Marks.

    • Cause: Poor cellular uptake.

    • Solution: Extend incubation to 48 hours or perform a "Lysine Starvation" pre-step (incubate in Lysine-free media for 2 hours) before adding the N6-Ethyl-lysine to force uptake.

References
  • Identification of Histone Lysine Demethylase Inhibitors. Source: National Institutes of Health (NIH) / PubMed. Context: Discusses the structural requirements for KDM inhibition and the use of lysine analogs.

  • N6-Ethyl-D,L-lysine Dihydrobromide Product Specifications. Source: Santa Cruz Biotechnology (SCBT).[3] Context: Chemical properties and handling of the specific dihydrobromide salt.

  • Lysine Biochemistry and Reactivity. Source: MedChemExpress / ResearchGate. Context: Explains the role of epsilon-amine modifications and the use of analogs like L-NIL (structurally related) in biological systems.

  • Advanced Glycation End Products (AGEs) and Lysine Modification. Source: PubMed Central. Context: Differentiates N6-Ethyl-lysine from Carboxy-ethyl-lysine (CEL) and discusses the detection of ethyl-modifications.

Sources

Application

Analytical techniques for N6-Ethyl-D,L-lysine Dihydrobromide

Technical Application Note: Comprehensive Characterization and Quantification of -Ethyl-D,L-lysine Dihydrobromide Introduction & Compound Significance -Ethyl-D,L-lysine Dihydrobromide (CAS: N/A for specific salt; generic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Comprehensive Characterization and Quantification of -Ethyl-D,L-lysine Dihydrobromide

Introduction & Compound Significance


-Ethyl-D,L-lysine Dihydrobromide (CAS: N/A for specific salt; generic 

-ethyllysine is often referenced in proteomic literature) is a non-proteinogenic amino acid derivative. Structurally, it consists of a lysine backbone where the

-amino group is mono-ethylated. The "D,L" designation indicates a racemic mixture, necessitating chiral resolution techniques for enantiopure applications.

Key Applications:

  • Proteomics Standard: Used as a reference material for identifying Lysine Ethylation (

    
    ), a Post-Translational Modification (PTM) often associated with non-enzymatic reaction with acetaldehyde (alcohol metabolism) or specific histone modifications.
    
  • Synthetic Precursor: A building block for peptidomimetics requiring secondary amine side chains.

  • Stable Isotope Labeling: The ethyl group serves as a distinct mass tag (+28.03 Da) in mass spectrometry.

Chemical Profile
PropertySpecification
Formula

MW (Free Base) 174.24 g/mol
MW (Salt) 336.07 g/mol
Solubility Highly soluble in water (>50 mg/mL); Insoluble in non-polar organics.
pKa Values (Est.)

-COOH: ~2.2,

-

: ~9.0,

-

-Et: ~10.5

Analytical Strategy Overview

Because this molecule is highly polar, lacks a strong chromophore, and contains a chiral center, standard C18-UV methods are insufficient. The following decision tree outlines the correct methodology based on the analytical goal.

AnalyticalStrategy Start Analytical Goal Purity Purity & Salt Stoichiometry Start->Purity Chirality Enantiomeric Excess (D vs L) Start->Chirality Bioanalysis Quantification in Matrix Start->Bioanalysis Method1 HILIC-CAD or Ion Chromatography Purity->Method1 Detects non-chromophoric salt & counter-ions Method2 Crown Ether HPLC (CROWNPAK CR-I) Chirality->Method2 Direct resolution of free amino acids Method3 LC-MS/MS (MRM) (HILIC Mode) Bioanalysis->Method3 High sensitivity for PTM detection

Figure 1: Analytical workflow selection based on experimental requirements.

Protocol A: Structural Validation (NMR)

Before chromatographic quantification, the position of the ethyl group (N6 vs N2) must be confirmed.

Methodology:


-NMR in 

. Critical Check: Distinguishing

-ethyl from

-ethyl.
  • 
    -Ethyl Signal:  Look for a triplet (methyl) at ~1.2 ppm and a quartet (methylene) at ~3.0 ppm. The quartet should show coupling to the 
    
    
    
    -methylene of the lysine side chain.
  • 
    -Proton:  The methine proton at the chiral center (~3.7 ppm) should remain a triplet/dd. If the ethyl group were on the 
    
    
    
    -amine, this signal would shift significantly and the coupling pattern would change.

Protocol B: Chromatographic Purity (HILIC-CAD)

Rationale: The dihydrobromide salt and the aliphatic amino acid backbone are invisible to standard UV (254 nm). Charged Aerosol Detection (CAD) is universal and detects the salt counter-ion.

Instrument Setup:

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Detector: CAD (Nebulizer Temp: 35°C).

Gradient Table:

Time (min) %B (ACN) Flow (mL/min) Comment
0.0 90 0.4 Initial Hold
2.0 90 0.4 Start Gradient
10.0 50 0.4 Elution of polar impurities
12.0 50 0.4 Wash

| 12.1 | 90 | 0.4 | Re-equilibration |

Data Interpretation:

  • Peak 1 (Bromide): Elutes near void volume (highly polar).

  • Peak 2 (

    
    -Ethyl-lysine):  Retained (approx. 5-7 mins).
    
  • Stoichiometry Check: The area ratio of Bromide to Amino Acid should be calibrated to confirm the 2:1 molar ratio (Dihydrobromide).

Protocol C: Chiral Resolution (D vs. L Separation)

Rationale: Separation of D- and L-lysine derivatives is difficult on C18. Crown ether columns form host-guest complexes specifically with the primary


-ammonium group (

), allowing separation based on the chiral center configuration.

Primary Method: Crown Ether Ligand Exchange

  • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0). Note: Low pH ensures the

    
    -amine is fully protonated (
    
    
    
    ) for complexation.
  • Temperature: 25°C (Lower temperature increases resolution but broadens peaks).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV 210 nm (low sensitivity) or MS (SIM 175.1).

Mechanism of Separation: The 18-crown-6 ether moiety on the stationary phase complexes with the


-ammonium group. The D-enantiomer typically forms a more stable complex with CR-I(+) columns and elutes after the L-enantiomer.

ChiralMechanism Step1 Analytes (D/L Mixture) Interaction Crown Ether Interaction Step1->Interaction Injection pH 1.5 Elution Elution Order (CR-I+ Column) Interaction->Elution L-Isomer (Weak Binding) Elutes First Interaction->Elution D-Isomer (Strong Binding) Elutes Second

Figure 2: Chiral recognition mechanism on Crown Ether stationary phases.

Protocol D: LC-MS/MS Quantification (Bioanalysis)

Rationale: For detecting trace levels in biological samples (e.g., plasma or histone hydrolysates), Triple Quadrupole MS is required.

Sample Prep:

  • Protein Hydrolysis: 6M HCl, 110°C, 24h (Standard acid hydrolysis).

  • Cleanup: SPE (MCX - Mixed Mode Cation Exchange) to remove salts and non-basic interferences.

  • Reconstitution: 90% Acetonitrile / 10% Water.

MS/MS Transitions (Positive ESI):

  • Precursor Ion: 175.1 m/z

    
    
    
  • Product Ion 1 (Quantifier): 84.1 m/z (Loss of side chain + HCOOH, characteristic lysine immonium ion).

  • Product Ion 2 (Qualifier): 129.1 m/z (Loss of COOH + H).

  • Product Ion 3 (Specific): 146.1 m/z (Loss of Ethyl group - rare, but confirms modification).

Note on Fragmentation: Unlike


-acetyllysine (which loses 42 Da) or 

-methyllysine, the ethyl group is stable. The primary fragmentation pathway is usually the loss of the

-amino/carboxyl group (immonium formation).

Interference Warning: Ensure separation from


-dimethyllysine .
  • Dimethyl-Lysine MW: 174.24 (Isobaric with Ethyl-Lysine).

  • differentiation: They have identical masses. Chromatographic separation (HILIC) is mandatory. Dimethyl-lysine is slightly more hydrophobic (elutes earlier in HILIC) than Mono-ethyl-lysine.

References

  • Mabuchi, R., et al. (2012). "Analysis of

    
    -ethyllysine in human plasma proteins by gas chromatography-negative ion chemical ionization/mass spectrometry." Alcoholism: Clinical and Experimental Research. 
    
  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS using HILIC." Application Note 5991-8636EN.

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR-I(+)." Chiral Technologies.

  • Lin, S., et al. (2014). "Quantification of lysine acetylation and succinylation stoichiometry in proteins." Journal of Proteome Research.

  • Santa Cruz Biotechnology. "

    
    -Ethyl-D,L-lysine Dihydrobromide Product Data." 
    

Sources

Method

N⁶-Ethyl-D,L-lysine Dihydrobromide: A Reference Standard for the Quantitative Analysis of a Key Biomarker

An Application Note for Mass Spectrometry Professionals Abstract This guide provides a detailed technical overview and robust protocols for the application of N⁶-Ethyl-D,L-lysine Dihydrobromide in mass spectrometry. N⁶-e...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Mass Spectrometry Professionals

Abstract

This guide provides a detailed technical overview and robust protocols for the application of N⁶-Ethyl-D,L-lysine Dihydrobromide in mass spectrometry. N⁶-ethyllysine (NEL) is a stable protein adduct formed from the reaction of acetaldehyde with lysine residues, making it a critical biomarker for assessing alcohol consumption and related cellular stress. The accurate quantification of NEL in biological matrices is paramount for clinical and toxicological research. This document establishes the use of N⁶-Ethyl-D,L-lysine Dihydrobromide as an external standard for developing reliable, high-sensitivity analytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a complete workflow, from sample preparation and protein hydrolysis to instrument setup and data analysis, grounded in established principles of bioanalytical chemistry.

Introduction: The Significance of N⁶-Ethyllysine

Post-translational modifications (PTMs) and chemical adducts on proteins provide a window into cellular events and environmental exposures. N⁶-ethyllysine (NEL) is a major stable adduct that forms when acetaldehyde, the primary metabolite of ethanol, reacts with the ε-amino group of lysine residues in proteins[1]. This modification serves as a cumulative biomarker, reflecting chronic exposure to acetaldehyde from sources such as heavy alcohol consumption.

The accumulation of NEL adducts can alter protein structure and function, contributing to the pathogenesis of alcohol-related diseases. Consequently, the ability to accurately measure NEL levels in tissues and plasma is crucial for molecular epidemiology studies and for understanding the mechanisms of alcohol-induced organ damage[1].

N⁶-Ethyl-D,L-lysine Dihydrobromide is a high-purity, synthetic form of this modified amino acid, serving as an indispensable tool for mass spectrometry-based quantification[2][3]. Its use as a reference standard allows for the creation of precise calibration curves, ensuring the accuracy and reproducibility of analytical methods designed to measure endogenous NEL.

Physicochemical Properties and Handling

The dihydrobromide salt form of N⁶-Ethyl-D,L-lysine ensures stability and solubility in aqueous solutions, making it ideal for preparing stock solutions and calibration standards.

PropertyValueSource
Chemical Name N⁶-ETHYL-D,L-LYSINE, DIHYDROBROMIDE[3]
Molecular Formula C₈H₂₀Br₂N₂O₂[2][3]
Molecular Weight 336.06 g/mol [2]
CAS Number Not available; mixture of D/L forms.
Appearance White to off-white powder
Storage Store at -20°C for long-term stability.
Solubility Soluble in water.

Preparation of Stock Solution (1 mg/mL):

  • Allow the vial to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of N⁶-Ethyl-D,L-lysine Dihydrobromide.

  • Dissolve in LC-MS grade water to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.

Core Application: Quantitative LC-MS/MS Analysis of NEL in Plasma Proteins

This section details a comprehensive protocol for the quantification of NEL from plasma proteins. The methodology is built on the principle of stable isotope dilution, which is the gold standard for quantitative mass spectrometry.

Principle of the Assay: The protocol involves the isolation of total plasma proteins, followed by acid hydrolysis to liberate all constituent amino acids, including NEL. A known amount of a stable isotope-labeled (SIL) internal standard (e.g., N⁶-ethyl-d₄-lysine) is spiked into the sample at the earliest stage. This internal standard co-elutes with the endogenous NEL but is differentiated by the mass spectrometer due to its mass difference. This approach corrects for sample loss during preparation and for matrix effects during ionization, ensuring high accuracy and precision[4][5]. The concentration of NEL is then determined by comparing the signal intensity ratio of the analyte to the internal standard against a calibration curve prepared with the N⁶-Ethyl-D,L-lysine Dihydrobromide reference standard.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection s2 Spike with Stable Isotope-Labeled Internal Standard s1->s2 s3 Protein Precipitation (e.g., Trichloroacetic Acid) s2->s3 s4 Acid Hydrolysis (6 M HCl, 110°C, 24h) s3->s4 s5 Dry Hydrolysate (Vacuum Centrifugation) s4->s5 s6 Reconstitution in Mobile Phase s5->s6 a1 HILIC Chromatography Separation s6->a1 a2 Electrospray Ionization (ESI+) Source a1->a2 a3 Triple Quadrupole MS (MRM Mode) a2->a3 d1 Integration of Peak Areas (Analyte & Internal Standard) a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify NEL Concentration d2->d3

Caption: Workflow for NEL quantification in plasma.

Protocol Part 1: Sample Preparation and Protein Hydrolysis

Causality: The goal is to liberate NEL from the protein backbone for analysis. Acid hydrolysis is a robust method for breaking peptide bonds to yield free amino acids[4][6]. Spiking the internal standard (IS) at the beginning is critical for a self-validating system, as it experiences the same processing as the analyte.

  • Protein Isolation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the stable isotope-labeled internal standard solution (e.g., N⁶-ethyl-d₄-lysine at 5 µg/mL).

  • Precipitation: Add 200 µL of ice-cold 10% (w/v) trichloroacetic acid. Vortex for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.

  • Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully discard the supernatant. Wash the protein pellet with 500 µL of ice-cold acetone and centrifuge again. Discard the acetone and allow the pellet to air dry briefly.

  • Hydrolysis: Add 1 mL of 6 M HCl containing 1% phenol to the protein pellet in a hydrolysis vial[4].

  • Incubation: Tightly cap the vial, flush with nitrogen gas, and incubate in a dry heat block or oven at 110°C for 24 hours[5].

  • Drying: Cool the vial to room temperature. Dry the hydrolysate completely under vacuum (e.g., using a SpeedVac). This step is critical to remove the acid, which can interfere with chromatography and MS analysis.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate). Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial for analysis.

Protocol Part 2: LC-MS/MS Instrumentation and Analysis

Causality: Hydrophilic Interaction Chromatography (HILIC) is well-suited for retaining and separating polar compounds like amino acids without derivatization[7]. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard[8][9].

Example LC Conditions:

Parameter Setting
Column Waters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column[5]
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 35°C
Injection Vol. 5 µL

| Gradient | 90% B (0-2 min), 90-60% B (2-8 min), 60-90% B (8-8.1 min), 90% B (8.1-12 min) |

Example MS Conditions (ESI+):

Parameter Setting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: The selection of precursor and product ions is key to specificity. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) and often result from neutral losses or cleavage of specific bonds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N⁶-Ethyllysine (NEL) 175.184.120
N⁶-Ethyllysine (NEL) 175.1130.115
IS (e.g., N⁶-ethyl-d₄-lysine) 179.188.120

Justification: For lysine and its derivatives, a characteristic product ion at m/z 84.1 results from the loss of the carboxyl group and the ethylamino side chain, leaving the cyclic aminium ion. Another common fragment at m/z 130.1 corresponds to the loss of the carboxyl group and ammonia[8][10][11]. The internal standard transitions are shifted by the mass of the isotopes.

Proposed Fragmentation of N⁶-Ethyllysine

G cluster_frag Collision-Induced Dissociation (CID) cluster_path1 Pathway 1 cluster_path2 Pathway 2 Precursor N⁶-Ethyllysine [M+H]⁺ m/z 175.1 Loss1 Loss of H₂O, CO, and Ethylamine Precursor->Loss1 Loss2 Loss of H₂O and NH₃ Precursor->Loss2 Product1 Product Ion (Cyclic Aminium) m/z 84.1 Loss1->Product1 Product2 Product Ion (Iminium Ion) m/z 130.1 Loss2->Product2

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N6-Ethyl-D,L-lysine Dihydrobromide

Abstract This application note provides a comprehensive guide for the quantitative and chiral analysis of N6-Ethyl-D,L-lysine Dihydrobromide, a substituted amino acid derivative of significant interest in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantitative and chiral analysis of N6-Ethyl-D,L-lysine Dihydrobromide, a substituted amino acid derivative of significant interest in pharmaceutical and biochemical research. Recognizing the compound's polar nature and the necessity of resolving its enantiomers, two primary high-performance liquid chromatography (HPLC) methodologies are presented. The primary recommended approach is a direct, underivatized analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) for robust quantification. A secondary, orthogonal method for the chiral separation of the D and L enantiomers using a chiral stationary phase (CSP) with UV detection is also detailed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the scientific rationale behind methodological choices, and guidance on method validation to ensure data integrity.

Introduction: The Analytical Challenge

N6-Ethyl-D,L-lysine is a derivative of the essential amino acid lysine, characterized by an ethyl group attached to the epsilon-nitrogen of the lysine side chain. As with many amino acids and their derivatives, it is a highly polar and zwitterionic molecule, which presents challenges for retention and separation using traditional reversed-phase liquid chromatography (RPLC). Furthermore, the presence of a chiral center necessitates the use of stereospecific analytical methods to differentiate and quantify the D and L enantiomers, as their biological activities can differ significantly.

This guide addresses these challenges by providing two robust HPLC-based solutions. The choice between these methods will depend on the specific analytical goal: accurate quantification of the total analyte or the determination of the enantiomeric excess.

Part I: Quantitative Analysis of N6-Ethyl-D,L-lysine via HILIC-MS

For the direct and sensitive quantification of N6-Ethyl-D,L-lysine without the need for derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is counterintuitive to RPLC. In HILIC, a water-enriched layer is adsorbed onto the stationary phase, and the separation is based on the partitioning of the polar analyte between this layer and the bulk organic mobile phase.[1] More hydrophilic analytes, like N6-Ethyl-D,L-lysine, are more strongly retained.[1][2]

Coupling HILIC with mass spectrometry (MS) provides a powerful analytical tool, offering high sensitivity and selectivity, and circumventing the need for a chromophore in the analyte, which is necessary for UV detection.[3][4]

Causality of Experimental Choices
  • Why HILIC? Traditional RPLC columns (like C18) provide little to no retention for highly polar compounds like N6-Ethyl-D,L-lysine.[4][5] HILIC is specifically designed for the retention and separation of such polar analytes.[1][2] This avoids the need for derivatization, which can introduce variability and additional sample preparation steps.[1][3]

  • Why MS Detection? N6-Ethyl-D,L-lysine lacks a strong UV chromophore, making UV detection less sensitive.[1] Mass spectrometry offers high sensitivity and specificity by detecting the analyte based on its mass-to-charge ratio (m/z).[6][7] For N6-Ethyl-D,L-lysine (C₈H₁₈N₂O₂), the expected [M+H]⁺ ion would be at m/z 175.14.

  • Mobile Phase Selection: A typical HILIC mobile phase consists of a high percentage of acetonitrile with a smaller amount of an aqueous buffer. Volatile buffers like ammonium formate are preferred as they are compatible with MS detection.[1][8] The buffer salt concentration is critical for achieving good peak shape and reproducible retention times.[1][3]

Experimental Protocol: HILIC-MS

2.2.1. Materials and Reagents

  • N6-Ethyl-D,L-lysine Dihydrobromide reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2.2.2. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N6-Ethyl-D,L-lysine Dihydrobromide and dissolve it in 10 mL of water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with a mixture of 80:20 (v/v) acetonitrile:water to match the initial mobile phase conditions. This is crucial to prevent peak distortion.

  • Sample Matrix: For samples in complex matrices (e.g., plasma, cell culture media), protein precipitation is recommended. Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample, vortex, incubate at -20°C for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.[9] The supernatant can then be diluted as needed.

2.2.3. Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)
Mobile Phase B 10 mM Ammonium formate in 90:10 (v/v) acetonitrile:water, pH 3.0 (adjusted with formic acid)
Gradient 0-1 min: 100% B; 1-8 min: linear gradient to 60% B; 8-8.1 min: linear gradient to 100% B; 8.1-12 min: 100% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS, Waters Xevo TQ-S, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion: m/z 175.1; Product ion: To be determined by infusion and fragmentation of the standard. A common loss for amino acids is the neutral loss of formic acid and water.
Detection Mode Multiple Reaction Monitoring (MRM)

2.2.4. Data Analysis and System Suitability

  • Quantification: Generate a calibration curve by plotting the peak area of the MRM transition against the concentration of the working standards.

  • System Suitability: Before sample analysis, inject a mid-level standard at least five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The peak symmetry factor should be between 0.8 and 1.8.[10]

Workflow Diagram: HILIC-MS Analysis

HILIC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Weigh Standard / Prepare Sample Matrix dissolve Dissolve in Water (Stock) start->dissolve precipitate Protein Precipitation (if needed) start->precipitate dilute Dilute with ACN/Water (Working Standards) dissolve->dilute inject Inject onto HILIC Column dilute->inject centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->dilute separate HILIC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the quantitative analysis of N6-Ethyl-D,L-lysine using HILIC-MS.

Part II: Chiral Separation of D- and L-Enantiomers

To resolve the D and L enantiomers of N6-Ethyl-D,L-lysine, a chiral stationary phase (CSP) is required. Crown ether-based CSPs are particularly effective for the separation of amino acids and their derivatives.[11] The separation mechanism involves the formation of diastereomeric complexes between the enantiomers and the chiral crown ether, leading to different retention times.

Causality of Experimental Choices
  • Why a Chiral Stationary Phase? Enantiomers have identical physical and chemical properties in an achiral environment. A chiral environment, provided by the CSP, is necessary to induce differential interactions that lead to separation.

  • Why a Crown Ether-Based Column? Columns like CROWNPAK CR-I(+) are specifically designed for the chiral separation of compounds with primary amino groups, such as amino acids.[12] The elution order of D and L forms can often be reversed by using the opposite phase (e.g., CR-I(-)).[12]

  • Mobile Phase: The mobile phase is typically a mixture of an organic solvent and an acidic aqueous solution. Perchloric acid or trifluoroacetic acid (TFA) is often used to protonate the primary amine of the analyte, facilitating its interaction with the crown ether.[11][12]

Experimental Protocol: Chiral HPLC-UV

3.2.1. Materials and Reagents

  • N6-Ethyl-D,L-lysine Dihydrobromide reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (70%, analytical grade)

3.2.2. Sample Preparation

  • Standard and Sample Diluent: Prepare the mobile phase as described below to use as the diluent.

  • Standard Solution (0.5 mg/mL): Dissolve 5 mg of N6-Ethyl-D,L-lysine Dihydrobromide in 10 mL of the diluent.

  • Sample Solution: Dilute the sample to an appropriate concentration with the diluent.

3.2.3. Chromatographic Conditions

ParameterRecommended Setting
HPLC System Standard HPLC system with UV detector
Column CROWNPAK CR-I(+) (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol / Water / Perchloric acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm

3.2.4. Data Analysis and System Suitability

  • Identification: The D and L enantiomers will elute as two separate peaks. The elution order on a CR-I(+) column is typically D-form followed by L-form.[12]

  • Enantiomeric Purity (% ee): Calculate using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

  • System Suitability: Inject the racemic standard. The resolution between the two enantiomer peaks should be ≥ 1.5.

Diagram: Chiral Separation Principle

Chiral_Separation cluster_column Chiral Stationary Phase (Crown Ether) cluster_analytes Racemic Mixture cluster_interaction Diastereomeric Complex Formation cluster_output Chromatographic Separation CSP { Chiral Cavity} Complex_D Stronger Interaction (Higher Retention) Complex_L Weaker Interaction (Lower Retention) D_Enantiomer D-Enantiomer D_Enantiomer->Complex_D Forms stable complex L_Enantiomer L-Enantiomer L_Enantiomer->Complex_L Forms less stable complex Chromatogram Separated Peaks Complex_D->Chromatogram Elutes Later Complex_L->Chromatogram Elutes Earlier

Caption: Principle of enantiomeric separation on a chiral crown ether stationary phase.

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP).[13]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For the HILIC-MS method, the specificity is ensured by the unique MRM transition. For the chiral method, it is demonstrated by the baseline resolution of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

    • The RSD for accuracy and precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Adherence to Pharmacopeial Standards

Any adjustments made to the described methods must fall within the allowable limits set forth in USP General Chapter <621> Chromatography.[14][15][16] These guidelines permit modifications to parameters such as column dimensions, particle size, flow rate, and gradient slope, provided that system suitability criteria are met.[15][16] This framework allows for method modernization and optimization while maintaining compliance.[14]

Conclusion

The analysis of N6-Ethyl-D,L-lysine Dihydrobromide can be effectively accomplished using modern HPLC techniques. The underivatized HILIC-MS method offers a rapid, sensitive, and robust approach for quantification, eliminating potential errors from derivatization. For stereospecific analysis, the use of a crown ether-based chiral stationary phase provides excellent resolution of the D and L enantiomers. The selection of the appropriate method should be guided by the specific research question. Rigorous method validation is imperative to ensure the generation of trustworthy and reproducible data for research and drug development applications.

References

  • HPLC Group. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Anumol, T., & Bivens, A. (2018, January 23). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent. Retrieved from [Link]

  • Du, C.-X., & Huang, Z. (2019, November 11). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. Retrieved from [Link]

  • deep_8303. (2018, July 22). Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021, July 9). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Determination of Lysine in Biological Samples by Isocratic Liquid Chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative analysis of global protein lysine methylation by mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining the lysine content and the total protein content of protein-containing products.
  • HELIX Chromatography. (n.d.). Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]

  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Retrieved from [Link]

  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry-based identification and characterisation of lysine and arginine methylation in the human proteome. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • USP-NF. (2023, November 1). USP-NF 〈621〉 Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. Retrieved from [Link]

  • Spincotech. (n.d.). D/L Amino Acids. Retrieved from [Link]

Sources

Method

N6-Ethyl-D,L-lysine Dihydrobromide as a research tool

Structural Probes for Histone Demethylase Specificity & Reader Domain Kinetics Abstract N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic lysine analog functionalized at the ε-amine (N6) position.[1] It serves as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Probes for Histone Demethylase Specificity & Reader Domain Kinetics

Abstract

N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic lysine analog functionalized at the ε-amine (N6) position.[1] It serves as a critical steric probe in epigenetic research, specifically designed to interrogate the active site plasticity of Histone Lysine Demethylases (KDMs) and the hydrophobic binding cages of Methyl-Lysine Reader Domains (e.g., Chromodomains, Tudor domains). By introducing an ethyl group—sterically larger than the native methyl group but chemically similar—researchers can map the spatial constraints of catalytic pockets and validate "lock-and-key" recognition mechanisms.

This guide details the physicochemical handling of the compound and provides validated protocols for its use as a competitive structural probe in KDM activity assays and Isothermal Titration Calorimetry (ITC).

Part 1: Physicochemical Properties & Handling

The "Dihydrobromide" salt form confers high water solubility but introduces significant hygroscopicity. Proper handling is essential to maintain the molar integrity of the ethyl-lysine probe.

PropertySpecificationCritical Note
Chemical Formula C₈H₂₀N₂O₂ · 2HBrSalt weight must be accounted for in molarity calculations.
Molecular Weight ~336.06 g/mol Includes the two HBr molecules.[2]
Solubility Water (>50 mg/mL); PBSAvoid DMSO for stock solutions if possible; solubility is lower and salt precipitation can occur.
Stereochemistry Racemic (D,L-mixture)CRITICAL: Biological enzymes (KDMs) are stereospecific for the L-isomer . You must calculate the effective concentration as 50% of the total prepared molarity.
Stability Solid: 2 years at -20°CHygroscopic. Store in a desiccator.
Reconstitution Fresh prep recommendedAqueous solutions are prone to oxidation at the N6 position over long periods. Use within 24 hours or flash-freeze aliquots at -80°C.
Part 2: Scientific Application – The "Steric Ruler" Concept
Mechanism of Action

In the "Histone Code," lysine residues are methylated (Me1, Me2, Me3).[3][4][5] Enzymes (Erasers) and Readers recognize these marks via a hydrophobic cage.

  • The Native Interaction: The methyl group fits into a specific hydrophobic pocket (e.g., the aromatic cage of a Chromodomain or the Fe(II) center of a JmjC demethylase).

  • The Ethyl Probe: The ethyl group adds a -CH2- spacer, increasing the bulk.

    • Scenario A (Tight Pocket): The enzyme cannot accommodate the ethyl group. Result: High K_i (inhibition constant) or no binding.

    • Scenario B (Plastic Pocket): The enzyme accommodates the ethyl group. Result: Competitive inhibition or slow catalysis.

This "Steric Ruler" approach allows researchers to define the precise geometric tolerance of an epigenetic target.

DOT Diagram: The Steric Probe Mechanism

StericProbeMechanism cluster_0 Native Substrate cluster_1 Research Tool Native N6-Methyl-Lysine (Native Fit) Target Epigenetic Target (KDM / Reader) Native->Target Perfect Fit Probe N6-Ethyl-Lysine (Steric Probe) Probe->Target Steric Bulk Test Outcome1 Binding/Catalysis (Baseline) Target->Outcome1 Outcome2 Steric Clash (Inhibition/No Binding) Target->Outcome2 If Pocket is Rigid

Figure 1: The "Steric Ruler" mechanism. N6-Ethyl-lysine probes the plasticity of the target's hydrophobic pocket.

Part 3: Protocol – KDM Competitive Inhibition Assay

Objective: Determine if N6-Ethyl-lysine acts as a competitive inhibitor for a JmjC-domain Histone Demethylase (e.g., KDM4/JMJD2), thereby mapping the active site size.

Expert Insight: Since this is a D,L-racemate, the D-isomer serves as an internal inert control in many enzymatic pockets, but you must assume only the L-isomer competes with the native substrate.

Materials
  • Enzyme: Recombinant KDM4A (or target JmjC protein).

  • Substrate: H3K9me3 peptide (biotinylated).

  • Probe: N6-Ethyl-D,L-lysine Dihydrobromide (Stock: 100 mM in ddH₂O).

  • Cofactors: α-Ketoglutarate (α-KG), Fe(II), Ascorbate.

  • Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or Mass Spectrometry.

Workflow Diagram

KDM_Assay Prep 1. Preparation Dissolve N6-Et-Lys (100mM) Calculate L-isomer conc (50%) Mix 2. Reaction Assembly Enzyme + Cofactors + Probe (0-10 mM) Pre-incubate 15 min @ RT Prep->Mix Start 3. Initiation Add Native Substrate (H3K9me3) Incubate 30-60 min @ 37°C Mix->Start  Equilibration Stop 4. Quench & Detect Add EDTA/Deferoxamine Measure Product (H3K9me2/1) Start->Stop Analysis 5. Data Analysis Plot % Activity vs. Log[Probe] Determine IC50 Stop->Analysis

Figure 2: Step-by-step workflow for using N6-Et-Lys as a competitive inhibitor in KDM assays.

Step-by-Step Procedure
  • Probe Preparation (Critical Step):

    • Weigh N6-Ethyl-D,L-lysine Dihydrobromide.

    • Dissolve in degassed ddH₂O to create a 200 mM Total Stock .

    • Calculation: The effective concentration of the active L-isomer is 100 mM . Label the tube as "100 mM Active L-Et-Lys."

  • Reaction Mix Assembly (per well in 384-well plate):

    • Buffer: 50 mM HEPES (pH 7.5), 50 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-KG, 2 mM Ascorbate.

    • Enzyme: Add KDM4A (final conc. 100 nM).

    • Probe Titration: Add N6-Et-Lys serially diluted (Active L-conc: 0 µM to 10 mM).

  • Equilibration:

    • Incubate Enzyme + Probe + Cofactors for 15 minutes at Room Temperature. This allows the ethyl-lysine to occupy the active site if it fits.

  • Initiation:

    • Add native substrate (H3K9me3 peptide) at

      
       concentration.
      
  • Incubation:

    • Incubate at 37°C for 30–60 minutes (linear range of the enzyme).

  • Detection:

    • Quench with EDTA (chelates Iron) or Formic Acid (for Mass Spec).

    • Quantify remaining H3K9me3 or appearance of H3K9me2.

Data Interpretation:

  • High Inhibition (Low IC50): The pocket is large enough to accept the Ethyl group; the probe acts as a potent competitive inhibitor.

  • No Inhibition: The pocket is sterically restricted (too tight for Ethyl); it exclusively recognizes Methyl.

Part 4: Protocol – Isothermal Titration Calorimetry (ITC)

Objective: Quantify the binding affinity (


) of N6-Ethyl-lysine to a Reader Domain (e.g., HP1 Chromodomain) to test hydrophobic cage flexibility.
Materials
  • Protein: Recombinant Reader Domain (High purity >95%, dialyzed into ITC buffer).

  • Ligand: N6-Ethyl-D,L-lysine Dihydrobromide.

  • Instrument: MicroCal PEAQ-ITC or equivalent.

Procedure
  • Buffer Matching (Crucial):

    • Dissolve the N6-Et-Lys powder directly into the final dialysis buffer of the protein. This minimizes heat of dilution artifacts caused by buffer mismatch.

  • Concentration Setup:

    • Cell (Protein): 20–50 µM.

    • Syringe (Ligand): 10–20x protein concentration (e.g., 500 µM of the active L-isomer).

    • Note: Since you are using a racemate, you must prepare the syringe at effectively 2x concentration (1 mM total solid) to achieve 500 µM active ligand.

  • Titration Parameters:

    • Temperature: 25°C.

    • Injections: 19 injections of 2 µL each.

    • Spacing: 150 seconds (ensure return to baseline).

  • Analysis:

    • Fit data to a One-Set-of-Sites model.

    • Correction: You must fix the concentration of the ligand in the software to the active L-isomer concentration. If the D-isomer binds weakly, the data will not fit a simple isotherm, indicating complex promiscuity.

References
  • JmjC Domain Specificity

    • Title: "Structural basis for the discrimination of methyl-lysine marks by the histone demethylase KDM4A."
    • Source:N
    • Context: Describes the hydrophobic cage size limits of KDM4/JMJD2 enzymes.
    • URL:[Link]

  • Lysine Analogs in Epigenetics

    • Title: "Mimicking Methylated Histones: A Chemical Approach."[4]

    • Source:ACS Chemical Biology[6][7]

    • Context: Discusses the use of alkyl-lysine analogs (ethyl, propyl) to probe reader domain specificity.
    • URL:[Link]

  • Chemical Properties & Handling

    • Title: "N6-Ethyl-D,L-lysine Dihydrobromide - Product D
    • Source:Santa Cruz Biotechnology[2]

    • Context: Physicochemical data and solubility parameters.[8]

  • General KDM Assay Methodology

    • Title: "Histone Lysine Demethylase Inhibitors."[9][10]

    • Source:Cold Spring Harbor Perspectives in Medicine[9]

    • Context: Overview of competitive inhibition mechanisms in KDM assays.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Stability &amp; Handling of N6-Ethyl-D,L-lysine Dihydrobromide

Executive Summary & Chemical Context[1][2][3][4][5] N6-Ethyl-D,L-lysine Dihydrobromide is a modified amino acid derivative often used in proteomics as a heavy isotope standard (when labeled) or a structural analog in his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N6-Ethyl-D,L-lysine Dihydrobromide is a modified amino acid derivative often used in proteomics as a heavy isotope standard (when labeled) or a structural analog in histone post-translational modification (PTM) research.

As a dihydrobromide (2HBr) salt , this compound possesses distinct physicochemical properties that differ from free base amino acids. The salt form confers excellent solid-state stability but introduces acidity and hygroscopicity challenges in solution. Furthermore, the D,L (racemic) nature implies the presence of both enantiomers, which is critical when considering enzymatic stability—the D-isomer is generally resistant to proteolysis, while the L-isomer remains metabolically active.

Key Physicochemical Properties
PropertyValue/DescriptionImpact on Stability
Molecular Weight ~336.06 g/mol Used for molarity calculations.[1]
Salt Form Dihydrobromide (2HBr)Acidic in solution. Highly hygroscopic.
Stereochemistry D,L (50/50 Racemic)Chemically equivalent , but biologically distinct (D-form resists enzymatic degradation).
Solubility Water (>50 mg/mL)High aqueous solubility; lower solubility in organic solvents (EtOH).
Hygroscopicity HighCritical: Must be stored desiccated to prevent hydrolysis/clumping.

Stability & Storage Protocols (The "Three Pillars")

Pillar 1: Solid State Integrity (The "Dry Chain")

The primary threat to the solid powder is moisture absorption (hygroscopicity) due to the HBr salt.

  • Storage: -20°C is mandatory for long-term storage.

  • Handling: Allow the vial to equilibrate to room temperature before opening . This prevents atmospheric water vapor from condensing on the cold powder, which causes "gumming" and accelerates hydrolysis.

  • Desiccation: Store the vial inside a secondary container with active desiccant (silica gel).

Pillar 2: Solution Stability (The "Cold Chain")

Once in solution, the clock starts ticking. The acidic nature of the HBr salt actually protects the amine from oxidation, but it must be managed carefully.

  • Solvent: Nuclease-free water (pH ~5.0-6.0 unadjusted) is preferred.

  • Temperature:

    • 4°C: Stable for 2–4 weeks.

    • -20°C: Stable for 6–12 months (aliquoted).

    • -80°C: Indefinite (>2 years).

  • Freeze-Thaw: Avoid repeated cycles. Each cycle promotes micro-precipitation and potential amine oxidation. Rule of thumb: Max 2 freeze-thaw cycles.

Pillar 3: Chemical & Biological Stability
  • Oxidation: The N6-ethyl secondary amine is susceptible to oxidation over time, leading to yellowing. This is accelerated by metal ions (Fe, Cu) and high pH (>8.0).

  • Enzymatic Degradation: While the D-isomer is resistant, the L-isomer in this racemic mixture is a substrate for L-amino acid oxidases and specific lysine demethylases/dealkylases. Keep solutions sterile to prevent bacterial consumption.

Visualizing the Workflow

The following diagrams illustrate the decision logic for storage and the correct preparation workflow to ensure maximum stability.

Diagram 1: Stability & Storage Decision Tree

StorageLogic Start N6-Ethyl-D,L-lysine (Received) Form Is it Solid or Solution? Start->Form Solid Solid Powder Form->Solid Solution Aqueous Solution Form->Solution Desiccate Store with Desiccant Secondary Container Solid->Desiccate TempSolid Freezer (-20°C) Desiccate->TempSolid Equilibrate Equilibrate to RT before opening TempSolid->Equilibrate Aliquot Aliquot immediately (Avoid Freeze-Thaw) Solution->Aliquot ShortTerm Short Term (<4 weeks) Store at 4°C Aliquot->ShortTerm LongTerm Long Term (>1 month) Store at -20°C or -80°C Aliquot->LongTerm

Caption: Decision matrix for handling N6-Ethyl-D,L-lysine to minimize hygroscopic damage and oxidation.

Diagram 2: Stock Solution Preparation Workflow

PrepWorkflow Calc 1. Calculate Mass (MW ~336.06) Weigh 2. Weigh Rapidly (Hygroscopic!) Calc->Weigh Dissolve 3. Dissolve in H2O (Result is Acidic) Weigh->Dissolve Check 4. Check pH (Do not over-alkalinize) Dissolve->Check Filter 5. Filter Sterilize (0.22 µm PVDF/PES) Check->Filter Store 6. Aliquot & Freeze Filter->Store

Caption: Step-by-step protocol emphasizing speed during weighing to prevent moisture uptake.

Troubleshooting & FAQs

Q1: My stock solution has turned yellow. Is it still usable?

Answer: Proceed with caution. Yellowing indicates oxidation of the amine or trace contaminants reacting with the HBr salt.

  • Cause: Exposure to light, high pH (>8.0), or presence of metal ions.

  • Action: Check purity via LC-MS. If the primary peak is >95%, it may be usable for qualitative work. For quantitative proteomics or kinetics, discard and prepare fresh.

Q2: Why did a precipitate form when I added the stock to my cell culture media?

Answer: This is likely a pH shock or salting out effect.

  • Mechanism:[2][1][3] The Dihydrobromide salt is acidic. Adding a high concentration stock directly to buffered media can locally crash the pH, causing proteins in the media (or the lysine derivative itself) to precipitate.

  • Solution: Neutralize your stock solution to pH 7.0–7.4 using dilute NaOH immediately before addition, or add the stock very slowly with vortexing.

Q3: Can I autoclave the stock solution?

Answer: No.

  • Reason: High heat and pressure can induce Maillard-like reactions (if impurities are present) or accelerate de-ethylation.

  • Protocol: Use 0.22 µm syringe filtration (PES or PVDF membranes are suitable).

Q4: How does the "D,L" mixture affect my enzymatic assay?

Answer: It reduces the effective concentration by 50% for stereospecific enzymes.

  • Explanation: Most biological enzymes (e.g., demethylases) are specific to the L-isomer . The D-isomer will act as an inert bystander (or potentially a weak competitive inhibitor).

  • Adjustment: If your protocol calls for 1 mM L-Lysine derivative, you must use 2 mM of the D,L-racemate to achieve the same biologically active concentration.

Validated Protocol: Preparation of 100 mM Stock Solution

Objective: Prepare 10 mL of 100 mM N6-Ethyl-D,L-lysine Dihydrobromide.

Materials:

  • N6-Ethyl-D,L-lysine 2HBr (MW: 336.06 g/mol )[4]

  • Nuclease-free water

  • 0.22 µm Syringe Filter (PES)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation:

    
    
    
    
    
  • Weighing: Equilibrate vial to room temperature. Weigh 336.1 mg of powder. Work quickly to minimize moisture uptake.

  • Dissolution: Add the powder to 8 mL of water. Vortex until completely dissolved.

  • pH Adjustment (Optional but Recommended): Test pH. It will likely be acidic (~pH 3-5). If used for sensitive assays, adjust to pH 7.0 using 1N NaOH. Note: Volume will increase.

  • Final Volume: Adjust final volume to 10 mL with water.

  • Sterilization: Pass through a 0.22 µm filter into a sterile tube.

  • Storage: Aliquot into 500 µL volumes. Store at -20°C.

References

  • Santa Cruz Biotechnology. N6-Ethyl-D,L-lysine, Dihydrobromide Product Data Sheet. Retrieved from

  • Sigma-Aldrich (Merck). Poly-D-lysine Hydrobromide Storage and Stability Guidelines. (Applied for general lysine salt handling). Retrieved from

  • National Institutes of Health (PubChem). Lysine Degradation Pathways and Chemical Stability. Retrieved from

  • Biotage. Stability of Amino Acid Solutions in Peptide Synthesis. (Data on solution stability of amino acids at 4°C). Retrieved from

  • Cayman Chemical. N-epsilon-(1-Carboxyethyl)-L-lysine Product Information. (Reference for solubility of ethyl-lysine derivatives). Retrieved from

Sources

Optimization

Technical Support Center: N6-Ethyl-D,L-lysine Dihydrobromide

Advanced Troubleshooting & Degradation Analysis Introduction: The Molecule & The Challenge N6-Ethyl-D,L-lysine (dihydrobromide) is a critical synthetic standard often used in proteomics to quantify acetaldehyde-protein a...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Degradation Analysis

Introduction: The Molecule & The Challenge

N6-Ethyl-D,L-lysine (dihydrobromide) is a critical synthetic standard often used in proteomics to quantify acetaldehyde-protein adducts (associated with ethanol metabolism) and to study non-canonical histone modifications.

Because this molecule is a secondary amine in a dihydrobromide salt form, it presents a unique stability profile. It is chemically robust compared to Schiff bases, but it is susceptible to specific degradation pathways that can confound LC-MS and NMR data.

This guide moves beyond basic "storage instructions" to address the specific chemical behaviors that cause experimental failure.

Module 1: Chemical Stability & Degradation Profile

The Degradation Matrix

Users often mistake "impurity" for "degradation." Understanding the difference is vital for troubleshooting.

ComponentChemical EventDetectable ResultRisk Level
N6-Ethyl Group Oxidative De-ethylationReversion to Lysine (Mass -28 Da)Low (Requires strong oxidants)
Secondary Amine N-OxidationFormation of N-Oxide (Mass +16 Da)Medium (Long-term air exposure)
Dihydrobromide Salt Hygroscopic HydrolysisAcidic pH drop; "Clumping"; Hydrolysis of peptide bonds if used in synthesisHigh (Immediate risk)
Chirality (D,L) None (Stable)Separation on Chiral columns; Co-elution on C18N/A (User error in column selection)
Visualization: Degradation & Fragmentation Pathways

The following diagram outlines the logical flow of degradation and how these products manifest in analytical data.

G Start N6-Ethyl-D,L-lysine (Precursor) Hygro Hygroscopic Action (Moisture Uptake) Start->Hygro Exposure to Humidity Oxidation Oxidation (Air/Peroxides) Start->Oxidation Storage > 6mo Deethyl De-ethylation (Enzymatic/Radical) Start->Deethyl Extreme Stress Acid Acidic Slurry (pH < 3.0) Hygro->Acid HBr Dissociation NOxide N-Oxide Product (+16 Da) Oxidation->NOxide m/z 191 Lysine L-Lysine (-28 Da) Deethyl->Lysine m/z 147

Figure 1: Mechanistic pathway of N6-Ethyl-lysine degradation. Note that HBr dissociation is the most common handling error.

Module 2: LC-MS Troubleshooting Guide

Core Concept: N6-Ethyl-lysine (Free base MW ~174.24 Da) is isobaric with the amino acid Arginine (MW ~174.20 Da) on low-resolution instruments. This is the #1 cause of "false positive" identification errors.

Diagnostic Q&A

Q1: I see a peak at m/z 175, but the retention time is shifting. Is my standard degrading?

  • Diagnosis: Likely Ion Pairing issues, not degradation.

  • Mechanism: The Dihydrobromide salt introduces significant Br⁻ ions into your mobile phase. If you inject a high concentration of the salt, Br⁻ can act as an ion-pairing agent, altering the retention of the amine on C18 columns.

  • Solution: Desalt the standard using an SPE cartridge (SCX - Strong Cation Exchange) before injection, or dilute the sample >1:100 to reduce salt load.

Q2: I detect a "Double Peak" for my pure standard. Is it contaminated?

  • Diagnosis: Check your column chemistry.

  • Mechanism: You are using a D,L-racemic mixture .

    • Standard C18: Should show one peak. If two, you have diastereomer formation (unlikely unless derivatized) or degradation.

    • Chiral Column / Phenyl-Hexyl: Can partially separate D and L enantiomers, appearing as a "split" peak.

  • Action: Switch to a standard C18 column. If the double peak persists, check for Lysine (m/z 147) co-elution.

Q3: My signal intensity drops significantly after 24 hours in the autosampler.

  • Diagnosis: Precipitation or Adsorption .

  • Mechanism: N6-Ethyl-lysine is highly polar. In 100% organic solvent (e.g., Acetonitrile crash), it may precipitate. Conversely, in glass vials at low concentration, the polycationic nature (two amines) causes it to stick to the glass walls.

  • Solution: Store in polypropylene vials and ensure solvent is at least 10% aqueous.

Mass Spec Decision Tree

MS_Tree Problem LC-MS Signal Issue CheckMass Check Mass (m/z) Problem->CheckMass Isobaric m/z = 175 (Target) CheckMass->Isobaric Shift Mass Shift Detected CheckMass->Shift ResCheck High Res Instrument? Isobaric->ResCheck Plus16 +16 Da (m/z 191) Shift->Plus16 Minus28 -28 Da (m/z 147) Shift->Minus28 Arg Interference: Arginine (174.20) ResCheck->Arg Low Res (<2000 R) Real N6-Ethyl-Lys (174.24) ResCheck->Real High Res (>15k R) Oxide N-Oxide (Check Storage) Plus16->Oxide Degrad Degradation to Lysine (Check Bacteria/Enzymes) Minus28->Degrad

Figure 2: Troubleshooting logic for mass spectrometry anomalies.

Module 3: Experimental Protocols

Solubilization & Storage Protocol

To prevent hydrolysis and acidity issues.

  • Initial Solvent: Dissolve the Dihydrobromide salt in 100 mM Ammonium Bicarbonate (pH 7.8) rather than pure water.

    • Why? The salt is acidic. Pure water will drop to pH ~3, potentially damaging the molecule long-term or affecting downstream enzymatic assays. The buffer neutralizes the HBr.

  • Aliquot Size: Create single-use aliquots (e.g., 100 µL).

    • Why? Repeated freeze-thaw cycles introduce moisture, accelerating hygroscopic clumping.

  • Storage: -80°C is preferred; -20°C is acceptable.

  • Verification: Before use, vortex for 30 seconds. If the solution is cloudy, discard . Cloudiness indicates salt precipitation or microbial growth (lysine is a nutrient source).

NMR Verification (Isomeric Purity)

If you suspect racemization (D/L interconversion) due to improper heating:

  • Method: 1H-NMR in D2O.

  • Marker: Focus on the ε-methylene protons (next to the ethyl group).

  • Shift: In a chiral environment (e.g., adding a chiral shift reagent like cyclodextrin), the D and L enantiomers will show split peaks for the α-proton. In standard D2O, they are identical.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use this standard for quantification of histone lysine ethylation? A: Yes, but be aware of the "Heavy" isotope requirement. For accurate MS quantification, you should ideally use a stable isotope-labeled version (e.g., 13C-ethyl) as the internal standard, and use the unlabeled N6-Ethyl-D,L-lysine for curve generation.

Q: Why is the powder turning yellow? A: Yellowing indicates oxidation of the amine or trace contamination with iron/metals reacting with the bromide. If the powder is yellow, the purity has dropped below 95%. Perform a recrystallization or purchase fresh stock.

Q: Does the D-isomer interfere with biological assays? A: Yes. Most enzymes (methyltransferases, demethylases) are stereospecific for L-lysine . The D-isomer acts as an inert impurity in enzymatic assays but contributes to the concentration calculation. If your assay is enzymatic, correct your concentration by 50% (assuming a 1:1 racemate).

References

  • Tuma, D. J., et al. (1995). "A Structural Assignment for a Stable Acetaldehyde-Lysine Adduct." Journal of Biological Chemistry.

  • Ahmed, M. U., et al. (1986). "Identification of N-epsilon-carboxymethyllysine as a degradation product of fructoselysine in glycated protein." Journal of Biological Chemistry.

  • Zhang, X., et al. (2018). "Mass Spectrometry for Lysine Methylation and Ethylation: Principles and Progress." MDPI Biomedicines.

  • Li, Y., et al. (2011). "Racemization of amino acids under microwave and acid hydrolysis conditions." Journal of Agricultural and Food Chemistry.

  • Benoiton, N. L. (1979).[1] "Racemization of lysine derivatives during peptide synthesis." International Journal of Peptide and Protein Research.[1]

Sources

Troubleshooting

Troubleshooting N6-Ethyl-D,L-lysine Dihydrobromide in western blot

Topic: Troubleshooting & Validation in Western Blot Applications Executive Summary & Core Mechanism What is this reagent? N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic amino acid derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Validation in Western Blot Applications

Executive Summary & Core Mechanism

What is this reagent? N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic amino acid derivative. It acts as a soluble hapten (competitor).

Why are you using it? You are likely performing a Western Blot to detect Lysine Ethylation (K-ethylation) , a non-enzymatic post-translational modification (PTM) often associated with ethanol exposure or acetaldehyde adducts.

  • You are NOT blotting for this molecule directly. (It is ~336 Da and will run off the gel).

  • You ARE using it to validate your antibody. By pre-incubating your anti-ethyl-lysine antibody with this compound, you occupy the antigen-binding sites. If your Western Blot signal disappears in the presence of this blocker, your antibody is specific.[1][2]

Reagent Preparation (The Foundation)

Critical Alert - The pH Trap: This reagent is a Dihydrobromide (2HBr) salt . Dissolving it in unbuffered water creates a highly acidic solution. Adding this directly to your antibody stock can denature the antibody or inhibit binding, leading to false negatives.

Standard Stock Solution Protocol
ParameterSpecification
Solvent PBS (pH 7.4) or TBS (pH 7.4). Do not use water.
Concentration Prepare a high-concentration stock (e.g., 100 mM).
pH Adjustment Check pH with a strip. If < 6.0, neutralize carefully with dilute NaOH.
Stereochemistry Note: This is a D,L racemic mixture. Biological systems contain L-isoforms . Only 50% of your stock is the active L-isomer recognized by most antibodies.
Storage Aliquot and store at -20°C. Avoid freeze-thaw cycles.

The Validation Protocol: Antigen Competition Assay

This is the "Self-Validating System" required to prove your Western Blot data is real.

Experimental Workflow

You must run two parallel membranes (or cut one membrane in half).

Step 1: Calculate Molar Excess To effectively block the antibody, you need a vast molar excess of the antigen (N6-Ethyl-D,L-lysine).

  • Target: 500x to 1000x molar excess relative to the antibody.

  • Why so high? Antibodies have high affinity (

    
    ). Small molecules have faster off-rates than peptides. Plus, only 50% of your mixture (the L-isomer) is active.
    

Step 2: Pre-Incubation (The Blocking Step)

  • Tube A (Control): Dilute primary antibody in your standard Blocking Buffer (e.g., 5% BSA/TBST) to working concentration.

  • Tube B (Blocked): Dilute primary antibody to working concentration + add N6-Ethyl-D,L-lysine stock to achieve ~100 µM final concentration (adjust based on calculation).

  • Incubation: Rotate both tubes at Room Temperature for 1 hour or 4°C overnight. This allows the hapten to occupy the Fab regions.

Step 3: Membrane Probing

  • Incubate Membrane A with Tube A.

  • Incubate Membrane B with Tube B.

  • Proceed with secondary antibody and detection exactly the same for both.

Troubleshooting Guide (FAQ Format)

Scenario 1: "I see bands in the Blocked (Tube B) lane."

Diagnosis: The antibody is binding to something other than ethyl-lysine.

  • Cause A (Non-specific backbone binding): The antibody recognizes the protein sequence, not the PTM.

  • Cause B (Insufficient Blocking): You didn't use enough N6-Ethyl-D,L-lysine. Remember, the D-isomer is likely inert. You need double the calculated concentration compared to a pure L-standard.

  • Action: Increase blocker concentration to 500 µM. If bands persist, the antibody is non-specific.

Scenario 2: "I see NO bands in the Control (Tube A) lane."

Diagnosis: The detection system failed, or the PTM is absent.

  • Cause: Lysine ethylation is often low-abundance.

  • Action: Ensure you have a Positive Control (e.g., BSA treated with acetaldehyde/ethanol reducing agent) to confirm the PTM exists in your system.

Scenario 3: "My background is higher in the Blocked lane."

Diagnosis: Ionic interference.

  • Cause: High concentrations of the Dihydrobromide salt increased the ionic strength or altered the pH of the blocking buffer, affecting membrane blocking efficiency.

  • Action: Ensure the stock solution was neutralized (pH 7.4) before adding to the antibody.

Logic Visualization

The following diagram illustrates the decision matrix for interpreting your Competition Assay results.

CompetitionAssay Start Start: Antigen Competition Assay Step1 Incubate Antibody + N6-Ethyl-D,L-Lysine (Pre-absorption) Start->Step1 Step2 Probe Western Blot Step1->Step2 Result Compare Control vs. Blocked Blot Step2->Result SignalGone Signal Disappears in Blocked Lane Result->SignalGone Yes SignalStays Signal Persists in Blocked Lane Result->SignalStays No ConclusionValid VALIDATION SUCCESS Antibody is specific to Ethyl-Lysine PTM SignalGone->ConclusionValid CheckConc Did you use >500x molar excess? SignalStays->CheckConc ConclusionFail VALIDATION FAILURE Antibody is binding non-specifically (Backbone or other PTM) CheckConc->ConclusionFail Yes Retry Retry with higher blocker concentration CheckConc->Retry No Retry->Step1 Repeat Loop

Figure 1: Decision tree for validating anti-ethyl-lysine antibodies using N6-Ethyl-D,L-lysine as a blocking agent.

Quantitative Reference Data

Molar Excess Calculator (Example) Assumptions: IgG MW = 150 kDa, Stock N6-Ethyl-Lysine = 100 mM

Antibody DilutionApprox.[1][3] Ab Conc. (nM)Required Blocker Conc. (500x)Vol. of 100mM Stock to add (per 10mL)
1:1000 ~6.7 nM3.35 µM0.34 µL
1:500 ~13.4 nM6.70 µM0.67 µL
1:200 ~33.5 nM16.75 µM1.68 µL

Note: Due to the D,L racemic nature, it is safe to double the "Volume to add" column to ensure the active L-isomer is in sufficient excess.

References

  • Chemical Properties of N6-Ethyl-D,L-lysine Dihydrobromide

    • Source: ChemicalBook / Santa Cruz Biotechnology[4]

    • Relevance: Confirms molecular weight (336.06 Da), solubility, and salt form (Dihydrobromide) requiring pH buffering.
    • URL:

  • Peptide Blocking/Competition Assay Protocols

    • Source: Abcam / GeneTex Technical Guides
    • Relevance: Establishes the industry standard for using small molecules/peptides to validate antibody specificity by pre-absorption.
    • URL:

  • Lysine Ethyl

    • Source:Nature Chemical Biology / Science (General context on non-histone lysine modific
    • Relevance: Establishes the biological context of lysine ethylation (often distinct from methylation/acetylation)
    • URL:

Sources

Optimization

N6-Ethyl-D,L-lysine Dihydrobromide storage and handling best practices

Welcome to the technical support guide for N6-Ethyl-D,L-lysine Dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N6-Ethyl-D,L-lysine Dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and utilization of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section covers the fundamental aspects of N6-Ethyl-D,L-lysine Dihydrobromide, from its basic properties to routine handling procedures.

What are the key properties of N6-Ethyl-D,L-lysine Dihydrobromide?

N6-Ethyl-D,L-lysine Dihydrobromide is a derivative of the amino acid lysine. Understanding its basic chemical and physical properties is crucial for its proper use.

PropertyValueSource
Molecular Formula C8H20Br2N2O2
Molecular Weight 336.06 g/mol
Appearance Off-White Solid
Melting Point 135-137°C
Solubility Soluble in water
What are the recommended long-term storage conditions for N6-Ethyl-D,L-lysine Dihydrobromide?

Proper storage is critical to maintain the stability and integrity of the compound.

For long-term storage, N6-Ethyl-D,L-lysine Dihydrobromide should be kept in a freezer at -20°C.[1] The container should be tightly sealed to prevent moisture absorption, especially if the compound is hygroscopic. It is advisable to store it in a desiccator within the freezer to provide an additional layer of protection against moisture.

How should I handle N6-Ethyl-D,L-lysine Dihydrobromide upon receiving it and during routine use?

Safe and effective handling will prevent contamination and ensure user safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine dust particles.

  • Dispensing: When weighing the compound, do so in an area with minimal air currents to prevent the fine powder from becoming airborne. Use a dedicated, clean spatula for dispensing.

  • Hygroscopic and Air-Sensitive Precautions: While not explicitly stated for this specific compound, many amino acid derivatives are sensitive to moisture and air.[2] It is best practice to handle it as if it were sensitive. This includes minimizing the time the container is open to the atmosphere and securely sealing it immediately after use. For highly sensitive applications, working in a glove box or under an inert atmosphere like nitrogen or argon is recommended.[3][4]

How do I prepare a stock solution of N6-Ethyl-D,L-lysine Dihydrobromide?

Preparing a stable and accurate stock solution is a foundational step for most experiments.

Protocol for Preparing an Aqueous Stock Solution:

  • Equilibration: Before opening, allow the container of N6-Ethyl-D,L-lysine Dihydrobromide to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold compound.

  • Weighing: In a clean weighing vessel, carefully weigh out the desired amount of the compound.

  • Dissolution: Transfer the weighed solid to a sterile volumetric flask. Add a portion of your desired solvent (e.g., sterile, nuclease-free water) to dissolve the solid.[1] Gentle vortexing or sonication can aid in dissolution.

  • Final Volume: Once fully dissolved, bring the solution to the final desired volume with the solvent.

  • Sterilization (if required): For cell culture or other sterile applications, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.[5] This practice of aliquoting is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with N6-Ethyl-D,L-lysine Dihydrobromide.

Issue 1: Compound will not fully dissolve in water.
  • Causality: While generally soluble in water, high concentrations may be difficult to dissolve, or the dissolution rate may be slow.[1] The pH of the water can also affect the solubility of amino acid derivatives.

  • Troubleshooting Steps:

    • Increase Sonication/Vortexing Time: Ensure adequate mixing energy is applied.

    • Gentle Warming: Warm the solution slightly (e.g., to 37°C) to increase solubility. However, be cautious as excessive heat may degrade the compound.

    • pH Adjustment: For amino acid derivatives, solubility can be pH-dependent. Try adjusting the pH of the solvent slightly. For lysine derivatives, which are basic, a slightly acidic pH may improve solubility. Add a small amount of dilute HCl dropwise while monitoring for dissolution.[6]

    • Try a Different Solvent: If aqueous solubility is a persistent issue and your experimental protocol allows, consider alternative polar solvents.

Issue 2: Inconsistent or unexpected experimental results.
  • Causality: This can stem from compound degradation, inaccurate concentration of the stock solution, or improper handling.

  • Troubleshooting Workflow:

G A Inconsistent Results Observed B Was the stock solution freshly prepared or from a new aliquot? A->B C Prepare a fresh stock solution from the solid compound. B->C No D Was the solid compound stored correctly at -20°C in a sealed container? B->D Yes H Re-run experiment with fresh stock and proper handling. C->H E Improper storage may have led to degradation. Consider using a fresh vial of the compound. D->E No F Review handling procedures. Was the compound exposed to moisture or air for extended periods? D->F Yes E->C G Implement stricter handling protocols (e.g., use of a desiccator, shorter opening times). F->G Yes F->H No G->H workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use Receive Receive Compound Store Store at -20°C in a desiccator Receive->Store Equilibrate Equilibrate to Room Temp before opening Store->Equilibrate Weigh Weigh in a well-ventilated area Equilibrate->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Filter Filter-sterilize (if needed) Dissolve->Filter Aliquot Aliquot into single-use tubes Filter->Aliquot Store_Stock Store aliquots at -20°C or -80°C Aliquot->Store_Stock Thaw Thaw one aliquot Store_Stock->Thaw Use Use in experiment Thaw->Use Discard Discard unused portion of the aliquot Use->Discard

Caption: Recommended workflow for N6-Ethyl-D,L-lysine Dihydrobromide.

By adhering to these guidelines, researchers can ensure the quality and consistency of their results when working with N6-Ethyl-D,L-lysine Dihydrobromide. For any further unaddressed issues, consulting the specific lot's Certificate of Analysis or contacting the supplier's technical service is recommended.

References

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution? Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Methyl Mark: A Comparative Analysis of N6-Ethyl-D,L-lysine Dihydrobromide vs. N6-Methyl-lysine

Executive Summary: The Substrate vs. The Probe In the landscape of post-translational modifications (PTMs), N6-Methyl-lysine stands as a "Gold Standard" epigenetic mark, regulating chromatin architecture and gene transcr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate vs. The Probe

In the landscape of post-translational modifications (PTMs), N6-Methyl-lysine stands as a "Gold Standard" epigenetic mark, regulating chromatin architecture and gene transcription. In contrast, N6-Ethyl-D,L-lysine Dihydrobromide acts as its "Structural Challenger"—a synthetic analog used primarily to probe the steric limits of methyl-lysine binding domains ("readers") and demethylase active sites ("erasers"), or to model pathological adducts derived from acetaldehyde exposure.

This guide objectively compares these two compounds, delineating their roles in enzymatic profiling, structural biology, and mass spectrometry.

FeatureN6-Methyl-lysine (Kme) N6-Ethyl-D,L-lysine Dihydrobromide (Ket)
Primary Role Physiological Epigenetic PTMSteric Probe / Pathological Adduct / Negative Control
Biological Origin Enzymatic (KMTs using SAM)Xenobiotic (Acetaldehyde reaction) or Synthetic
Enzymatic Activity High affinity substrate for KDMs (e.g., LSD1, JmjC)Resistant/Inhibitor (Steric hindrance prevents catalysis)
Mass Shift (vs Lys) +14.01 Da (CH₂)+28.05 Da (C₂H₄)
Stereochemistry Pure L-isomer (Bio-active)Racemic D,L-mixture (50% Bio-inert D-isomer)
Key Application Substrate for demethylase assays; Antigen for Ab productionSpecificity testing (negative control); Alcohol adduct standard

Chemical & Structural Divergence

The functional disparity between these two compounds stems from the steric volume of the alkyl group attached to the epsilon-nitrogen.

Steric Hindrance and Enzyme Specificity

Methyl-lysine fits precisely into the "aromatic cage" of reader proteins (e.g., Chromodomains, Tudor domains) and the catalytic pockets of demethylases (e.g., LSD1/KDM1A). The addition of a single methylene group in Ethyl-lysine creates a critical steric clash.

  • N6-Methyl-lysine: The methyl group (

    
    ) allows for cation-pi interactions with aromatic residues (Tyr, Trp, Phe) in the binding pocket.
    
  • N6-Ethyl-lysine: The ethyl group (

    
    ) introduces rotational freedom and bulk that disrupts these tight van der Waals contacts, often reducing binding affinity by orders of magnitude or abolishing enzymatic turnover completely.
    
The "D,L" Factor

Researchers must note that N6-Ethyl-D,L-lysine Dihydrobromide is supplied as a racemic mixture .

  • L-Isomer: The structural analog to the biological amino acid. It interacts with the chiral environments of enzymes/receptors.

  • D-Isomer: Biologically inert in most eukaryotic systems but acts as a chemical diluent. In competitive binding assays, this effectively halves the molar concentration of the "active" probe.

Functional Comparison: Enzymatic Interaction

Histone Demethylase (KDM) Activity

The most common application for comparing these two is in Substrate Specificity Profiling .

  • LSD1 (KDM1A) Mechanism: LSD1 utilizes FAD to oxidize the

    
    -carbon of the alkyl group, forming an imine intermediate.[1] This requires precise positioning of the nitrogen lone pair relative to the flavin cofactor.
    
  • The Ethyl Blockade: While chemically oxidizable, the ethyl group's extra bulk prevents the substrate from entering deep enough into the LSD1 active site to align with FAD. Consequently, N6-Ethyl-lysine is refractory to demethylation , making it an excellent negative control to prove that a measured signal is due to specific demethylase activity and not non-specific oxidation.

Pathological Modeling (Alcohol Toxicity)

N6-Ethyl-lysine is biologically relevant as a stable adduct formed by acetaldehyde (a metabolite of ethanol) reacting with lysine residues. Unlike methylation, which is a signaling event, ethylation is often a damage event that inhibits lysine-dependent enzymes (e.g., RNase, G6PDH) by blocking the active site.

Experimental Protocols

Protocol A: KDM Specificity Assay (Methyl vs. Ethyl)

Objective: To demonstrate the substrate specificity of a Histone Demethylase (e.g., LSD1) using Methyl-lysine as the substrate and Ethyl-lysine as a steric probe.

Reagents:

  • Enzyme: Recombinant LSD1 (0.5 µM).

  • Substrate A: H3K4me2 peptide (synthetic, 10 µM).

  • Substrate B: H3K4et2 peptide (synthetic analog using N6-Ethyl-lysine, 10 µM).

  • Detection: Amplex Red / Peroxidase system (detects H₂O₂ byproduct).

Workflow:

  • Preparation: Dilute LSD1 in Reaction Buffer (50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Incubation: Add Substrate A to wells 1-3 and Substrate B to wells 4-6.

  • Initiation: Add LSD1 to all wells. Incubate at 37°C for 30 minutes.

  • Detection: Add Amplex Red working solution. Incubate 10 mins at RT.

  • Readout: Measure Fluorescence (Ex 530nm / Em 590nm).

Expected Results:

  • Substrate A (Methyl): High Fluorescence (indicating H₂O₂ production and successful demethylation).

  • Substrate B (Ethyl): Background Fluorescence (indicating the enzyme cannot process the ethyl group).

Protocol B: Mass Spectrometry Differentiation

Objective: To distinguish N6-Methyl-lysine from N6-Ethyl-lysine in proteomic samples.

Methodology:

  • Digestion: Trypsinize protein sample.

  • LC-MS/MS: Inject on C18 column coupled to Q-TOF or Orbitrap.

  • Targeted Analysis:

    • Methyl-Lysine Shift: Look for Lysine mass + 14.0156 Da.

    • Ethyl-Lysine Shift: Look for Lysine mass + 28.0313 Da.

    • Diagnostic Ions: Methyl-lysine produces a characteristic immonium ion at m/z 98. Ethyl-lysine produces a shift to m/z 112.

Visualizing the Mechanism

The following diagrams illustrate the mechanistic divergence between the two compounds in the context of LSD1 demethylation and experimental workflow.

Diagram 1: Steric Exclusion Mechanism

This diagram shows why LSD1 processes Methyl-lysine but is blocked by Ethyl-lysine.

LSD1_Specificity cluster_Methyl Physiological Substrate cluster_Ethyl Steric Probe / Analog LSD1 LSD1 Active Site (FAD Cofactor) Complex_M Enzyme-Substrate Complex (Steric Fit) LSD1->Complex_M Accommodates Complex_E Steric Clash (No FAD Alignment) LSD1->Complex_E Rejects MethylLys N6-Methyl-lysine (Compact CH3) MethylLys->LSD1 Binds Product_M Demethylation (H2O2 + Formaldehyde) Complex_M->Product_M Oxidation EthylLys N6-Ethyl-lysine (Bulky CH2-CH3) EthylLys->LSD1 Attempts Binding Product_E No Reaction (Substrate Rejected) Complex_E->Product_E Blocked

Caption: LSD1 accommodates the compact Methyl group for oxidation, whereas the Ethyl group causes steric hindrance, preventing catalytic turnover.

Diagram 2: Comparative Experimental Workflow

This workflow guides the researcher on how to use both compounds in a controlled study.

Workflow Start Experimental Goal: Validate KDM Specificity Step1_M Group A: Add N6-Methyl-lysine Start->Step1_M Step1_E Group B: Add N6-Ethyl-lysine Start->Step1_E Step2_M Incubate with LSD1 (30 min, 37°C) Step1_M->Step2_M Step3_M Measure H2O2 (Amplex Red) Step2_M->Step3_M Result_M High Signal: Validates Activity Step3_M->Result_M Conclusion Confirmed: Enzyme is Methyl-Specific Result_M->Conclusion Positive Control Step2_E Incubate with LSD1 (30 min, 37°C) Step1_E->Step2_E Step3_E Measure H2O2 (Amplex Red) Step2_E->Step3_E Result_E Low/No Signal: Validates Specificity Step3_E->Result_E Result_E->Conclusion Negative Control

Caption: Parallel workflow using Methyl-lysine as the active substrate and Ethyl-lysine as the specificity control.

References

  • LSD1 Substr

    • Title: LSD1: more than demethylation of histone lysine residues.[2]

    • Source: Maiques-Diaz, A., & Somervaille, T. C. (2016). Epigenetics.
    • URL:[Link]

  • Acetaldehyde Adducts & Ethyl-Lysine

    • Title: Covalent binding of acetaldehyde to proteins: particip
    • Source: Tuma, D. J., et al. (1987). Alcoholism: Clinical and Experimental Research.
    • URL:[Link]

  • Mass Spectrometry of Lysine Modific

    • Title: Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.[3]

    • Source:Biomedicines (2025).[3]

    • URL:[Link]

  • Inhibition of Lysine-Dependent Enzymes by Acetaldehyde

    • Title: Covalent binding of acetaldehyde selectively inhibits the catalytic activity of lysine-dependent enzymes.
    • Source: Mauch, T. J., et al. (1986).
    • URL:[Link]

Sources

Comparative

Comparative Guide: Efficacy of N6-Ethyl-D,L-lysine vs. L-NIL as iNOS Inhibitors

This guide provides an in-depth technical analysis of N6-(1-iminoethyl)-L-lysine (L-NIL) , the standard iNOS inhibitor likely intended by the query, while explicitly distinguishing it from N6-Ethyl-D,L-lysine , a chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N6-(1-iminoethyl)-L-lysine (L-NIL) , the standard iNOS inhibitor likely intended by the query, while explicitly distinguishing it from N6-Ethyl-D,L-lysine , a chemically distinct and pharmacologically inferior analog often confused due to nomenclature similarities.

Executive Summary & Nomenclature Alert

Critical Distinction: Researchers must distinguish between N6-Ethyl-lysine and N6-(1-iminoethyl)-lysine (L-NIL) .

  • L-NIL (N6-(1-iminoethyl)-L-lysine): A potent, selective, competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS).[1] The "imino" group (

    
    ) is structurally essential, mimicking the guanidino group of L-Arginine to bind the heme active site.
    
  • N6-Ethyl-D,L-lysine: An amine analog lacking the imino functionality. Without the acetamidine moiety (

    
    ), this compound exhibits negligible or significantly reduced affinity  for the NOS active site compared to L-NIL.
    
  • Stereochemistry: The L-isomer is the biologically active form. The D,L-racemic mixture (indicated in the topic) will effectively halve the potency per unit mass, as the D-isomer is generally inactive against NOS isoforms.

Recommendation: For iNOS inhibition, L-NIL (or the highly selective 1400W ) is the industry standard. If you possess "N6-Ethyl-D,L-lysine," verify its chemical structure; if it lacks the imino group, it is likely unsuitable for iNOS inhibition assays.

Mechanistic Profile

Mechanism of Action (L-NIL)

L-NIL functions as a competitive, reversible inhibitor of iNOS. It competes with the natural substrate, L-Arginine , for the heme-containing active site.

  • Binding: The acetamidine group of L-NIL occupies the substrate binding pocket, interacting with the heme iron and key glutamate residues (e.g., Glu371 in iNOS).

  • Selectivity: L-NIL exploits subtle structural differences in the substrate access channel of iNOS compared to constitutive isoforms (eNOS and nNOS), providing ~30-fold selectivity over nNOS/eNOS.

Pathway Visualization

The following diagram illustrates the competitive inhibition within the NO signaling pathway.

NOS_Pathway Arginine L-Arginine iNOS iNOS Enzyme (Active Site) Arginine->iNOS Substrate Binding NO Nitric Oxide (NO) iNOS->NO Catalysis Citrulline L-Citrulline iNOS->Citrulline LNIL L-NIL (Inhibitor) LNIL->iNOS Competitive Blockade Signaling Inflammation/ Vasodilation NO->Signaling Downstream Effect

Caption: L-NIL competitively blocks the L-Arginine binding site on iNOS, preventing the conversion of Arginine to NO and Citrulline.

Comparative Efficacy Analysis

The following table compares L-NIL with other standard NOS inhibitors. Note that N6-Ethyl-lysine is excluded from efficacy rankings due to lack of standard inhibitory data, but is structurally inferior to L-NIL.

Table 1: Efficacy and Selectivity Profile of NOS Inhibitors
InhibitorTarget IsoformIC50 (iNOS)Selectivity (iNOS vs eNOS)Selectivity (iNOS vs nNOS)Mechanism
L-NIL iNOS (Selective) 3.3 µM ~30-fold ~30-fold Reversible, Competitive
1400W iNOS (Highly Selective)0.007 µM (7 nM)>5000-fold>1000-foldIrreversible (Slow binding)
L-NMMA Non-selective (Pan-NOS)~6.0 µM1-fold (Equipotent)1-foldCompetitive
Aminoguanidine iNOS (Relative)~10-50 µM~10-foldLowMechanism-based inactivation

Key Insights:

  • Potency: 1400W is significantly more potent than L-NIL, but L-NIL is often preferred for reversible inhibition studies where enzyme recovery is required.

  • Selectivity: L-NIL provides a "cleaner" window than L-NMMA (which causes vasoconstriction via eNOS inhibition) but is less selective than 1400W.

  • Racemic Factor: If using D,L-NIL , expect the IC50 to double (approx. 6.6 µM) compared to pure L-NIL, as the D-isomer is inert.

Experimental Protocols

Protocol A: Validation of iNOS Inhibition (Griess Assay)

This protocol measures nitrite (


), the stable breakdown product of NO, in macrophage culture supernatants.

Materials:

  • RAW 264.7 Macrophages.[2][3]

  • LPS (Lipopolysaccharide) (1 µg/mL).

  • L-NIL (or N6-Ethyl-D,L-lysine for comparison).

  • Griess Reagent (Sulfanilamide + NED).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Adhere overnight.
    
  • Pre-treatment: Add Inhibitor (L-NIL) at varying concentrations (0.1 µM – 100 µM) 30 mins prior to induction.

    • Note: If testing N6-Ethyl-D,L-lysine, use a wider range (up to 1 mM) due to expected low potency.

  • Induction: Add LPS (1 µg/mL) to induce iNOS expression. Incubate 24 hours.

  • Quantification: Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent.

  • Measurement: Read Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.

Protocol B: Western Blot (Protein Expression Control)

Inhibitors like L-NIL block activity, not expression. To prove the compound is an inhibitor and not a suppressor of synthesis, iNOS protein levels must remain unchanged.

  • Lysate Preparation: Lyse cells from Protocol A.

  • Blotting: Probe for iNOS (130 kDa) and Actin (42 kDa) .

  • Result Interpretation:

    • True Inhibitor (L-NIL): Reduced Nitrite (Protocol A) + Unchanged iNOS Band (Protocol B).

    • Transcriptional Suppressor (e.g., Corticosteroids): Reduced Nitrite + Reduced iNOS Band.

Experimental Workflow Diagram

Workflow Step1 Seed RAW 264.7 Cells (96-well plate) Step2 Add Inhibitor (L-NIL vs. Control) Wait 30 min Step1->Step2 Step3 Induce with LPS (1 µg/mL) Incubate 24h Step2->Step3 Step4 Harvest Supernatant Step3->Step4 Branch1 Griess Assay (Measure Nitrite) Step4->Branch1 Activity Data Branch2 Western Blot (Measure iNOS Protein) Step4->Branch2 Expression Control

Caption: Dual-stream validation workflow to distinguish enzymatic inhibition from transcriptional suppression.

References

  • Moore, W. M., et al. (1994). "L-N6-(1-Iminoethyl)lysine: A Selective Inhibitor of Inducible Nitric Oxide Synthase."[4] Journal of Medicinal Chemistry.

  • Garvey, E. P., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal.

  • Biotium. "L-NIL Product Information & Protocols."

Sources

Validation

Technical Comparison Guide: N6-Ethyl-D,L-lysine Dihydrobromide Cross-Reactivity Profiling

Executive Summary: The Specificity Challenge In the landscape of post-translational modifications (PTMs), N6-Ethyl-lysine (K-et) occupies a unique niche. Unlike the canonical epigenetic marks (Acetylation, Methylation) d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the landscape of post-translational modifications (PTMs), N6-Ethyl-lysine (K-et) occupies a unique niche. Unlike the canonical epigenetic marks (Acetylation, Methylation) driven by specific transferases, N6-ethylation is frequently investigated as a stable adduct resulting from acetaldehyde exposure (alcohol metabolism) or as a bio-orthogonal structural probe.

The critical challenge for researchers is antibody promiscuity . The structural similarity between the ethyl group (–CH₂CH₃) and the acetyl group (–COCH₃) or dimethyl group (–N(CH₃)₂) creates a high risk of false positives.

This guide evaluates N6-Ethyl-D,L-lysine Dihydrobromide as a competitive blocker and validation standard. We compare its physicochemical profile against its nearest analogs and provide a self-validating protocol to quantify cross-reactivity.

Chemical Basis of Specificity

To understand cross-reactivity, we must analyze the atomic-level "imposters" that confuse detection reagents.

Structural Hierarchy

The N6-Ethyl group is sterically larger than a Methyl group but lacks the polar carbonyl oxygen found in Acetyl groups. This hydrophobic nature is the primary discriminator for high-quality antibodies.

  • N6-Ethyl-lysine (Target): Hydrophobic ethyl tail. No H-bond acceptor capability on the adduct.

  • N6-Acetyl-lysine (Major Interferent): Planar amide bond. Strong H-bond acceptor (C=O).

  • N6-Dimethyl-lysine (Minor Interferent): Similar steric bulk to ethyl, but distinct charge distribution.

The "D,L" Racemic Mixture Advantage

The product is supplied as a D,L-lysine dihydrobromide salt.

  • Why D,L? For immunochemical blocking (ELISA/WB), the antibody primarily recognizes the side-chain modification (the epsilon-amine adduct). The racemic mixture provides a cost-effective high-molarity blocking agent.

  • Why Dihydrobromide? The 2HBr salt form ensures superior solubility and stability compared to the free base, which is prone to oxidation.

Visualizing the Interference Landscape

PTM_Hierarchy Target N6-Ethyl-lysine (Target Antigen) Acetyl N6-Acetyl-lysine (High Risk Cross-Reactant) Has C=O dipole Target->Acetyl Distinguished by Hydrophobicity vs Polarity Dimethyl N6-Dimethyl-lysine (Med Risk Cross-Reactant) Steric mimic Target->Dimethyl Distinguished by Steric Shape Unmod Unmodified Lysine (Low Risk) Target->Unmod Distinguished by Charge Masking

Figure 1: Structural relationship between N6-Ethyl-lysine and common cross-reactive PTM analogs. The lack of a carbonyl group in the Ethyl adduct is the key differentiator from Acetyl-lysine.

Validated Protocol: Peptide Competition Assay (PCA)

This protocol is designed to be self-validating . It determines if a signal observed in Western Blot or ELISA is truly specific to N6-ethylation or a result of non-specific binding.

Reagents Required[1][2][3]
  • Primary Antibody: Anti-N6-Ethyl-lysine.

  • Blocker A (Target): N6-Ethyl-D,L-lysine Dihydrobromide (dissolved to 10 mM in PBS).

  • Blocker B (Negative Control): N6-Acetyl-L-lysine (10 mM).

  • Blocker C (Negative Control): N6-Dimethyl-L-lysine (10 mM).

Workflow Logic

The experiment runs in three parallel streams. If the antibody is specific, only Blocker A should eliminate the signal. If Blocker B eliminates the signal, the antibody is cross-reactive to acetylation.

PCA_Workflow cluster_incubation Pre-Incubation (1h @ RT) Start Primary Antibody (1 µg/mL) MixA Mix w/ Blocker A (N6-Ethyl) Start->MixA MixB Mix w/ Blocker B (N6-Acetyl) Start->MixB MixC Mix w/ Buffer Only (Max Signal) Start->MixC Apply Apply to Membrane/Plate (Coated with Antigen) MixA->Apply MixB->Apply MixC->Apply Result Measure Signal Apply->Result

Figure 2: Peptide Competition Assay (PCA) workflow. Parallel incubation determines if signal loss is specific to the ethyl-lysine moiety.

Step-by-Step Methodology
  • Optimization: Determine the sub-saturating concentration of your primary antibody (typically 0.5 - 1.0 µg/mL) using a standard dot blot or ELISA.

  • Molar Excess Calculation: Use a 500-fold molar excess of the blocking amino acid relative to the antibody.

    • Calculation: IgG MW ≈ 150 kDa.[1] N6-Ethyl-lysine HBr MW ≈ 336 Da.[2]

    • Rule of Thumb: For 1 µg of Antibody, use ~1-2 µg of N6-Ethyl-lysine peptide/amino acid.

  • Incubation:

    • Tube 1: Antibody + N6-Ethyl-D,L-lysine (Target).

    • Tube 2: Antibody + N6-Acetyl-L-lysine (Specificity Control).

    • Tube 3: Antibody + PBS (Maximum Signal Control).

    • Incubate all tubes for 1 hour at Room Temperature with gentle rotation.

  • Application: Dilute mixtures to the final working volume and apply to the blot/plate.

  • Detection: Proceed with standard secondary antibody detection.

Performance Data & Interpretation

The following table outlines the Acceptance Criteria for a successful validation using N6-Ethyl-D,L-lysine Dihydrobromide.

Table 1: Signal Inhibition Interpretation
Pre-Incubation AgentExpected Signal (If Specific)Interpretation of Deviation
PBS (No Peptide) 100% (+++++) Low Signal: Assay failure. Check coating/antibody viability.[3]
N6-Ethyl-D,L-lysine < 10% (+) High Signal: The antibody does not recognize the free amino acid, or affinity is too low.
N6-Acetyl-lysine > 90% (+++++) Low Signal: CRITICAL FAILURE. Antibody cross-reacts with Acetyl-lysine.
N6-Methyl-lysine > 90% (+++++) Low Signal: Antibody cross-reacts with Methyl-lysine.
Troubleshooting the "D,L" Factor

If N6-Ethyl-D,L-lysine fails to block the signal (High Signal remains), but you suspect the antibody is good:

  • Cause: The antibody might be stereospecific to the L-backbone of the protein and cannot bind the free D,L-amino acid effectively.

  • Solution: Repeat the assay using a synthetic peptide containing N6-Ethyl-L-lysine (e.g., Histone H3 fragment) rather than the free amino acid.

References

  • Rockland Immunochemicals. Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acetyllysine. Retrieved from [Link]

  • Tuma, D. J., et al. (1996). Specificity of N-ethyl lysine of a monoclonal antibody to acetaldehyde-modified proteins. PubMed.[4] Retrieved from [Link]

Sources

Comparative

In vivo vs in vitro effects of N6-Ethyl-D,L-lysine Dihydrobromide

The following guide provides a technical analysis of N6-Ethyl-D,L-lysine Dihydrobromide , focusing on its specific utility as a proteomic standard and mechanistic probe, while distinguishing it from structurally similar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of N6-Ethyl-D,L-lysine Dihydrobromide , focusing on its specific utility as a proteomic standard and mechanistic probe, while distinguishing it from structurally similar pharmacological inhibitors.

In Vivo vs In Vitro Applications in Epigenetics & Proteomics

Part 1: Executive Summary & Chemical Identity

N6-Ethyl-D,L-lysine Dihydrobromide is a synthetic derivative of lysine characterized by an ethyl group attached to the epsilon-nitrogen (


-N) of the lysine side chain. Unlike pharmacological inhibitors often confused with this compound (such as the iNOS inhibitor L-NIL), N6-Ethyl-lysine serves primarily as a biomarker standard  and a mechanistic probe  for histone demethylase activity.
Core Distinction: The "Ethyl" vs "Iminoethyl" Trap

A critical error in experimental design is confusing this compound with L-NIL (L-N6-(1-iminoethyl)lysine) .

  • N6-Ethyl-lysine: Contains a simple ethyl group (

    
    ). Used as a Mass Spectrometry (MS) standard for alcohol adducts and a "dead-end" substrate for histone demethylases.
    
  • L-NIL: Contains an acetamidine group (

    
    ). A potent, selective inhibitor of Inducible Nitric Oxide Synthase (iNOS).
    

Table 1: Chemical & Functional Comparison

FeatureN6-Ethyl-D,L-lysine N6-Methyl-L-lysine L-NIL (Iminoethyl-lysine)
Functional Group Ethyl (

)
Methyl (

)
Acetamidine (

)
Primary Role Proteomics Standard / KDM Probe Epigenetic Substrate iNOS Inhibitor
Enzymatic Action Resistant to DemethylationSubstrate for KDMsInhibits NOS active site
In Vivo Relevance Biomarker of Acetaldehyde ExposureGene Regulation (Histone Code)Anti-inflammatory (Experimental)
Mass Shift (vs Lys) +28.03 Da+14.02 Da+41.05 Da

Part 2: In Vitro Effects & Applications

Proteomics: The "Alcohol Adduct" Standard

In vitro, N6-Ethyl-lysine is the "gold standard" reference material for quantifying protein ethylation.

  • Mechanism: Acetaldehyde (the primary metabolite of ethanol) reacts with protein lysine residues to form a Schiff base, which is reduced to form stable N-ethyl-lysine adducts.

  • Application: Researchers use N6-Ethyl-D,L-lysine Dihydrobromide to generate standard curves in LC-MS/MS assays. It validates the presence of alcohol-induced protein modifications (e.g., in albumin or hemoglobin).

Epigenetics: The "Stalled" Demethylase Probe

Histone Lysine Demethylases (KDMs), specifically the JmjC domain-containing family (e.g., KDM4/JMJD2), function via an oxidative mechanism requiring


 and 

-ketoglutarate.
  • Substrate Specificity: These enzymes are highly specific for Methyl-lysine .

  • The "Ethyl Block": The ethyl group fits into the hydrophobic binding pocket of many KDMs but cannot be demethylated efficiently. The oxidative mechanism requires hydroxylation of the carbon adjacent to the nitrogen; while chemically possible, the steric geometry of the ethyl group often disrupts the catalytic cycle or dramatically slows the reaction rate compared to the methyl analog.

  • Experimental Use: N6-Ethyl-lysine peptides are used as negative controls or competitive probes to map the steric constraints of the KDM active site.

KDM_Mechanism Enzyme JmjC Demethylase (KDM4/JMJD2) Complex_Me Enzyme-Substrate Complex Enzyme->Complex_Me Fe(II)/a-KG Complex_Et Steric Clash / Stalled Complex Enzyme->Complex_Et Binding Substrate_Me N6-Methyl-Lysine (Natural Substrate) Substrate_Me->Enzyme Binds Substrate_Et N6-Ethyl-Lysine (Synthetic Probe) Substrate_Et->Enzyme Competes for Pocket Product Demethylated Lysine + Formaldehyde Complex_Me->Product Oxidative Demethylation Complex_Et->Product Reaction Blocked (Steric Hindrance)

Figure 1: Mechanistic divergence between Methyl-lysine (substrate) and Ethyl-lysine (probe) in Histone Demethylase assays.

Part 3: In Vivo Effects & Biological Relevance[1][2][3]

Unlike L-NIL, N6-Ethyl-lysine is not a therapeutic drug . Its in vivo presence is a pathological signal rather than a pharmacological treatment.

Biomarker of Cumulative Alcohol Exposure
  • Origin: Chronic ethanol consumption leads to sustained acetaldehyde levels.

  • Formation: Acetaldehyde reacts non-enzymatically with lysine residues on long-lived proteins (e.g., Hemoglobin, Albumin).

  • Significance: The concentration of N6-Ethyl-lysine in plasma proteins correlates with the history of alcohol abuse and is used in toxicological studies to assess cumulative oxidative stress and aldehyde burden.

Lack of Therapeutic Efficacy
  • Bioavailability: As a free amino acid, N6-Ethyl-D,L-lysine is likely excreted or metabolized if injected. It does not possess the amidine group required to inhibit iNOS (unlike L-NIL).

  • Toxicity: While the adduct itself is a marker of damage, the free amino acid form (as a reagent) has low acute toxicity but no known therapeutic benefit.

Part 4: Experimental Protocols

Protocol A: Preparation of Standard for LC-MS/MS

Objective: Create a calibration curve to quantify N6-Ethyl-lysine in biological samples.

  • Stock Solution: Dissolve 10 mg of N6-Ethyl-D,L-lysine Dihydrobromide in 10 mL of 0.1% Formic Acid in Water (HPLC Grade). Concentration

    
     1 mg/mL.
    
  • Serial Dilution: Prepare a dilution series ranging from 1

    
    M to 1000 
    
    
    
    M using the same solvent.
  • Internal Standard Spiking: Spike samples with isotopically labeled lysine (e.g.,

    
    -Lysine) to normalize for ionization efficiency.
    
  • LC Conditions: Use a C18 Reverse Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0% B to 20% B over 10 minutes (Ethyl-lysine is polar and elutes early, slightly after unmodified lysine).

  • MS Detection: Monitor the transition specific to the ethyl modification (Precursor M+H

    
     Fragment).
    
Protocol B: In Vitro Demethylase Competition Assay

Objective: Determine if N6-Ethyl-lysine binds to a candidate KDM enzyme.

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) or Mass Spectrometry-based activity assay.

  • Reaction Mix:

    • Enzyme: Recombinant KDM (e.g., KDM4A), 100 nM.

    • Substrate: Biotinylated H3K9me3 peptide, 500 nM.

    • Competitor: N6-Ethyl-D,L-lysine , varying concentrations (0 - 1 mM).

    • Cofactors: Fe(II),

      
      -Ketoglutarate, Ascorbate.
      
  • Incubation: 30-60 minutes at 37°C.

  • Readout: Measure the remaining H3K9me3 or the appearance of H3K9me2.

  • Interpretation: If N6-Ethyl-lysine binds the active site, you will observe a dose-dependent inhibition of the demethylation of the H3K9me3 peptide (IC50 determination). Note: This confirms binding, not catalytic turnover.

Part 5: References

  • Santa Cruz Biotechnology. N6-Ethyl-D,L-lysine, Dihydrobromide Product Datasheet. SCBT.

  • Hopkinson, R. J., et al. (2013). "Is N-methyl-lysine demethylation by JmjC histone demethylases limited to mono-, di-, and tri-methylated states?" Chem. Sci., 4, 3110-3117. (Describes the steric constraints of alkyl-lysine derivatives in KDM active sites).

  • Niemelä, O., et al. (2004). "Adducts of acetaldehyde with hemoglobin and albumin in alcohol-related disease." Free Radical Biology and Medicine. (Establishes N-ethyl-lysine as an alcohol biomarker).

  • Moore, W. M., et al. (1994). "L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase." Journal of Medicinal Chemistry. (Cited for contrast: This is L-NIL, the iNOS inhibitor, not the ethyl derivative).[1]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N6-Ethyl-D,L-lysine Dihydrobromide

Executive Safety Summary (Immediate Action Card) For researchers requiring immediate operational parameters, this section summarizes the critical safety profile. ParameterSpecification Compound Name N6-Ethyl-D,L-lysine D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Immediate Action Card)

For researchers requiring immediate operational parameters, this section summarizes the critical safety profile.

ParameterSpecification
Compound Name N6-Ethyl-D,L-lysine Dihydrobromide
Physical State Solid (White to off-white powder), Hygroscopic
Primary Hazards Skin/Eye Irritant (Cat 2) , Respiratory Irritant (STOT SE 3)
Core PPE Nitrile Gloves (≥0.11 mm), Safety Goggles (ANSI Z87.1), Lab Coat, N95/P100 or Fume Hood
Storage -20°C (Desiccated); Protect from moisture and light
Disposal Aqueous waste (pH adjusted) or Solid Waste for Incineration

Chemical Hazard Profile & Mechanistic Causality

To handle N6-Ethyl-D,L-lysine Dihydrobromide safely, one must understand the chemical mechanism of its hazards. It is not merely a "powder"; it is a protonated amino acid salt.

The Dihydrobromide Factor

The "Dihydrobromide" designation indicates that both amine groups (the


-amine and the 

-ethyl amine) are protonated, counter-balanced by two bromide ions (

).
  • Acidity: Upon contact with moisture (mucous membranes, sweat, eyes), the salt dissociates, releasing protons (

    
    ). This creates a localized acidic environment (pH < 4), causing immediate irritation or chemical burns depending on concentration [1].
    
  • Hygroscopicity: The ionic lattice energy of lysine hydrobromides is easily overcome by water hydration energy. The compound will aggressively pull moisture from the air, leading to "caking" and degradation. This makes handling in open air risky not just for stability, but for safety—clumped powder can snap/flick during spatula manipulation, creating aerosols.

Biological Interaction

As a lysine derivative, the compound mimics biological substrates. While generally low in systemic toxicity compared to heavy metals, the


-ethyl modification alters its binding kinetics.
  • Inhalation Risk: Fine particulates can penetrate the lower respiratory tract. The acidic hydrolysis in the lungs triggers coughing and inflammation (chemical pneumonitis risk at high exposure) [2].

Personal Protective Equipment (PPE) Strategy

Effective PPE is not a uniform; it is a barrier system designed against specific physical behaviors of the compound.

Hand Protection: The "Double-Don" Protocol
  • Material: Nitrile rubber is required. Latex is insufficient due to potential protein allergenicity confounding irritation symptoms.

  • Thickness: Standard exam gloves (4-5 mil / 0.11 mm) are sufficient for incidental contact.

  • Protocol: For weighing quantities >500 mg, utilize the Double-Gloving technique. The outer glove is sacrificial; if powder contaminates it, strip it immediately to prevent cross-contamination of balances and door handles.

Ocular & Respiratory Defense
  • Eyes: Chemical Splash Goggles are mandatory. Safety glasses with side shields are insufficient because fine hygroscopic dust can drift around shields and dissolve in the tear film, creating a concentrated acidic saline solution directly on the cornea [3].

  • Respiratory:

    • Primary: Handle inside a certified Chemical Fume Hood.

    • Secondary (if hood unavailable): N95 or P100 particulate respirator. Surgical masks provide zero protection against chemical dust inhalation.

PPE Decision Logic Diagram

PPE_Decision_Tree Start Task Assessment IsPowder Is the compound in Powder Form? Start->IsPowder Quantity Quantity > 100 mg? IsPowder->Quantity Yes Solution Is it in Solution? IsPowder->Solution No Level2 PPE Level 2: Level 1 + Fume Hood (Or N95 Mask) Quantity->Level2 No (Low Dust Risk) Level3 PPE Level 3: Level 2 + Double Gloves + Sleeve Covers Quantity->Level3 Yes (High Dust Risk) Level1 PPE Level 1: Nitrile Gloves + Goggles + Lab Coat Solution->Level1 Yes (Splash Risk Only)

Figure 1: Risk-based logic flow for selecting appropriate PPE based on the physical state and quantity of N6-Ethyl-D,L-lysine Dihydrobromide.

Operational Handling Protocol

Storage & Logistics
  • Temperature: Store at -20°C.

  • Atmosphere: The container must be tightly sealed.[1][2][3] Ideally, store the primary vial inside a secondary jar containing desiccant packets (Silica Gel or Drierite).

  • Equilibration: Before opening, allow the vial to warm to room temperature (approx. 15-20 mins). Opening a cold vial in humid lab air causes immediate condensation inside the product, ruining its purity and creating a sticky, corrosive paste.

Weighing Procedure (The "Static" Danger)

Dry amino acid salts are prone to static charge. They can "jump" from the spatula.

  • Environment: Place the analytical balance inside the fume hood.

  • Ionization: Use an anti-static gun or ionizer bar if available.

  • Transfer: Use a weighing boat or glassine paper. Do not weigh directly into the final vessel if the neck is narrow, to avoid dusting the rim.

  • Clean-up: Immediately wipe the balance area with a moist paper towel (to solubilize and remove invisible dust) followed by ethanol.

Solubilization
  • Solvent: Water or PBS.

  • Exotherm: Dissolving dihydrobromide salts can be slightly exothermic. Add solvent slowly.

  • pH Adjustment: The resulting solution will be acidic. If used for cell culture, neutralize carefully with NaOH or a buffer (HEPES/Tris) to physiological pH (~7.4) before adding to cells [4].

Emergency Response & Decontamination

Exposure Response
ScenarioImmediate ActionRationale
Eye Contact Flush with water for 15 minutes . Hold eyelids open.Acidic salts bind to corneal proteins; prolonged flushing is required to restore pH.
Skin Contact Wash with soap and water.[1][2][4] Do not scrub hard.Scrubbing abrades the skin, allowing deeper penetration of the salt.
Inhalation Move to fresh air.[1][2][3][4][5][6][7] Rest in half-upright position.Reduces pulmonary load. If wheezing occurs, seek medical help immediately.
Spill Cleanup

Do NOT dry sweep. Dry sweeping generates dust aerosols.

  • Isolate: Mark the area.

  • Wet Method: Cover the powder spill with a paper towel soaked in inert solvent (water is best, but may spread it; Isopropanol is often preferred for quick drying).

  • Wipe: Scoop up the wet mass.

  • Neutralize: Wipe the surface with a mild bicarbonate solution to neutralize any remaining acidic residue.

Waste Disposal & Logistics

Compliance with RCRA (USA) and local environmental regulations is mandatory.

Waste Classification
  • Unused Powder: Classify as "Chemical Waste, Solid." Label as "Hygroscopic, Irritant."

  • Aqueous Solution: If pH < 2 or > 12.5, it is Corrosive Waste. If neutralized (pH 6-8) and non-toxic (check local EHS), it may be drain-disposable in some jurisdictions, but incineration is the preferred best practice for experimental chemical derivatives.

Disposal Workflow Diagram

Disposal_Flow Waste Waste Generation Type State? Waste->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid Container1 Solid Waste Bin (Label: Irritant) Solid->Container1 CheckPH Check pH Liquid->CheckPH Neutralize Neutralize to pH 6-8 CheckPH->Neutralize Acidic/Basic Container2 Aqueous Waste Carboy CheckPH->Container2 Neutral Neutralize->Container2 Incinerate High Temp Incineration Container1->Incinerate Container2->Incinerate

Figure 2: Lifecycle disposal path ensuring environmental compliance and safety.

References

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: L-Lysine ethyl ester dihydrochloride. Retrieved from

  • Santa Cruz Biotechnology. (2026).[8] N6-Ethyl-D,L-lysine, Dihydrobromide Product & Safety Information. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2023). Lysine Hydrochloride Compound Summary (Analogous Hazard Data). Retrieved from

  • Sigma-Aldrich. (2025).[9] Handling and Stability of Amino Acid Salts. Retrieved from

Sources

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